Technical Documentation Center

4-(1H-pyrazol-5-yl)quinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1H-pyrazol-5-yl)quinoline

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Cellular Mechanism of Action of 4-(1H-Pyrazol-5-yl)quinoline Derivatives

Abstract The 4-(1H-pyrazol-5-yl)quinoline scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable capacity for potent and selective modulation of key cellular targets. This technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-(1H-pyrazol-5-yl)quinoline scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable capacity for potent and selective modulation of key cellular targets. This technical guide provides an in-depth exploration of the mechanism of action of this class of compounds, with a primary focus on their role as kinase inhibitors in oncology. We will dissect the molecular interactions with primary targets such as Fms-like Tyrosine Kinase 3 (FLT3), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and Haspin kinase. Furthermore, this guide offers detailed, field-proven protocols for researchers to investigate and validate the target engagement and cellular effects of these promising therapeutic agents.

Introduction: The Rise of a Privileged Scaffold

The quinoline ring is a cornerstone pharmacophore, found in numerous approved drugs, valued for its unique chemical properties and diverse biological activities.[1] When fused with a pyrazole moiety, the resulting 4-(1H-pyrazol-5-yl)quinoline core structure gives rise to a class of small molecules with significant potential in medicinal chemistry, particularly as anticancer agents.[2] These compounds often function by interacting with the active sites of enzymes, such as protein kinases, thereby inhibiting their function and modulating critical cellular signaling pathways.[2] The versatility of this scaffold allows for synthetic modifications that can fine-tune its biological activity, leading to the development of highly potent and selective inhibitors for various therapeutic targets.[3][4]

This guide will focus on the most well-documented mechanism of action for this class of compounds: the inhibition of protein kinases that are critical drivers of cancer cell proliferation and survival.

Primary Molecular Targets and Signaling Pathways

Research has identified several key protein kinases as primary targets for pyrazolyl-quinoline derivatives. The inhibition of these kinases disrupts downstream signaling cascades that are often constitutively active in cancer cells, leading to cell cycle arrest and apoptosis.

Fms-like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells.[5] In a significant portion of Acute Myeloid Leukemia (AML) cases, FLT3 is constitutively activated by mutations, most commonly an internal tandem duplication (ITD), which confers a strong proliferative advantage to leukemic cells.[5][6][7]

Derivatives of the 3H-pyrazolo[4,3-f]quinoline scaffold, a close isomer of the topic compound, have been shown to be potent inhibitors of FLT3.[3][8][9] Molecular docking studies indicate that these compounds act as ATP-competitive inhibitors, with the pyrazolo-quinoline core interacting with key residues in the kinase hinge region, such as Cys694.[3][9] This binding prevents the phosphorylation and activation of FLT3, thereby blocking its downstream signaling.

Constitutive activation of FLT3-ITD leads to the aberrant activation of several pro-survival and proliferative pathways, including:

  • RAS/MEK/ERK Pathway: Promotes cell proliferation and survival.[6]

  • PI3K/AKT Pathway: Inhibits apoptosis and promotes cell growth.[6]

  • STAT5 Pathway: Leads to the transcription of genes involved in cell survival and proliferation, such as c-Myc and Cyclin D1.[7]

Inhibition of FLT3 by a 4-(1H-pyrazol-5-yl)quinoline derivative would be expected to suppress these pathways, leading to an anti-leukemic effect.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 MEK MEK RAS->MEK AKT AKT PI3K->AKT CyclinD1 Cyclin D1 STAT5->CyclinD1 ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Survival cMyc c-Myc ERK->cMyc cMyc->Proliferation CyclinD1->Proliferation Pyrazolylquinoline 4-(1H-pyrazol-5-yl)quinoline Derivative Pyrazolylquinoline->FLT3 Inhibits

Caption: FLT3 signaling pathway and the inhibitory action of 4-(1H-pyrazol-5-yl)quinoline derivatives.

Cyclin-Dependent Kinases 4 and 6 (CDK4/6)

CDK4 and CDK6 are serine/threonine kinases that, in complex with D-type cyclins, play a pivotal role in the G1 phase of the cell cycle.[10] They phosphorylate the retinoblastoma protein (pRb), leading to the release of E2F transcription factors and subsequent transcription of genes required for the G1-to-S phase transition.[11][12] Dysregulation of the Cyclin D-CDK4/6-pRb axis is a common feature in many cancers.[12]

Derivatives based on the pyrazolo[4,3-h]quinazoline scaffold have been developed as potent and selective inhibitors of CDK4 and CDK6.[13][14] These compounds are ATP-competitive and have demonstrated significant anti-proliferative activity in cancer cell lines with a CDK4/6-dependent mechanism of action.[13] One such compound, 13n, exhibited IC50 values of 0.01 and 0.026 μM for CDK4 and CDK6, respectively.[13]

The primary downstream effect of CDK4/6 inhibition is the maintenance of pRb in its active, hypophosphorylated state. Active pRb remains bound to E2F transcription factors, preventing the expression of S-phase entry genes like Cyclin E and Cyclin A, ultimately leading to a G1 cell cycle arrest.[11][15]

CDK46_Pathway cluster_G1_phase G1 Phase cluster_S_phase S Phase Transition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates pRb_E2F pRb-E2F Complex CDK46->pRb_E2F Phosphorylates G1_Arrest G1 Arrest CDK46->G1_Arrest pRb_E2F->G1_Arrest pRb_p p-pRb (Inactive) pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F Releases S_Phase_Genes S-Phase Genes (e.g., Cyclin E/A) E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Pyrazolylquinazoline Pyrazolo-quinazoline Derivative Pyrazolylquinazoline->CDK46 Inhibits

Caption: CDK4/6-pRb pathway and its inhibition by pyrazolo-quinazoline derivatives.

Haspin Kinase

Haspin is an atypical serine/threonine kinase that plays a crucial role in mitosis.[10][16] Its primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[1][17] This phosphorylation event is critical for the proper localization of the chromosomal passenger complex (CPC), including Aurora B kinase, to the centromere, ensuring correct chromosome alignment and segregation.[17]

Pyrazolo[3,4-g]isoquinoline derivatives have been identified as potent inhibitors of Haspin kinase, with some compounds exhibiting IC50 values in the nanomolar range.[18] Inhibition of Haspin prevents the phosphorylation of histone H3 at T3, leading to mitotic defects.

Inhibition of Haspin kinase leads to:

  • Failure of the CPC to localize correctly at the centromeres.

  • Severe chromosome alignment defects during metaphase.[10]

  • Premature loss of sister chromatid cohesion.[10]

  • Activation of the spindle assembly checkpoint, causing a mitotic arrest.[1]

These mitotic disruptions ultimately lead to apoptosis in cancer cells.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative pyrazolyl-quinoline derivatives against their respective kinase targets.

Compound ClassTarget(s)IC50 Values (nM)Reference Cell LinesSource(s)
3H-pyrazolo[4,3-f]quinolineFLT3-ITD0.199MV4-11, Molm-14[3]
3H-pyrazolo[4,3-f]quinolineFLT3 D835Y0.187Ba/F3[3]
Pyrazolo[4,3-h]quinazoline (13n)CDK410MCF-7, HCT116[13]
Pyrazolo[4,3-h]quinazoline (13n)CDK626MCF-7, HCT116[13]
Pyrazolo[3,4-g]isoquinoline (1b)Haspin57Not specified[18]
Pyrazolo[3,4-g]isoquinoline (2c)Haspin62Not specified[18]

Experimental Protocols for Mechanistic Studies

To elucidate the mechanism of action of 4-(1H-pyrazol-5-yl)quinoline derivatives, a series of biochemical and cell-based assays are essential. The following protocols provide a framework for these investigations.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Objective: To determine the IC50 value of a test compound against a target kinase.

Methodology: A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is used to quantify the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human kinase (e.g., FLT3, CDK4/Cyclin D1, Haspin)

  • Specific peptide substrate for the kinase

  • Test compound (4-(1H-pyrazol-5-yl)quinoline derivative) dissolved in DMSO

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Kinase Reaction: a. In each well of the plate, add the test compound dilution or vehicle (for control). b. Add the kinase and peptide substrate mixture. c. Initiate the reaction by adding ATP. d. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™): a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a compound in a cellular environment.[6] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[6]

Objective: To confirm that the test compound binds to its intended target protein in intact cells.

Methodology: Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blotting.

Materials:

  • Cancer cell line expressing the target protein

  • Test compound

  • Cell lysis buffer (e.g., PBS with protease inhibitors)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heat Challenge: a. Harvest and resuspend the cells in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blotting: a. Normalize the protein concentration for all samples. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody. d. Detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein (normalized to the lowest temperature point) against the temperature to generate a melting curve. A rightward shift in the curve for the compound-treated sample compared to the vehicle control indicates target stabilization and engagement.

CETSA_Workflow A Treat Cells with Compound or Vehicle B Harvest and Aliquot Cells A->B C Heat Challenge (Temperature Gradient) B->C D Cell Lysis (Freeze-Thaw) C->D E Centrifugation to Pellet Aggregates D->E F Collect Supernatant (Soluble Proteins) E->F G Western Blot for Target Protein F->G H Quantify Bands and Plot Melting Curve G->H

Sources

Exploratory

Structural Activity Relationship (SAR) of 4-(1H-pyrazol-5-yl)quinoline: A Privileged Scaffold in Targeted Therapeutics

Executive Summary The 4-(1H-pyrazol-5-yl)quinoline scaffold has emerged as a highly versatile, "privileged" pharmacophore in modern medicinal chemistry. By combining the lipophilic, electron-deficient quinoline core with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-(1H-pyrazol-5-yl)quinoline scaffold has emerged as a highly versatile, "privileged" pharmacophore in modern medicinal chemistry. By combining the lipophilic, electron-deficient quinoline core with the amphoteric, hydrogen-bonding capable pyrazole ring, this structural motif provides exceptional geometric and electronic properties. It is widely utilized in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators (e.g., 5-HT receptors), and novel anti-infective agents 1. This technical whitepaper provides an in-depth analysis of its Structure-Activity Relationship (SAR), detailing the mechanistic rationale behind structural modifications, and outlines self-validating experimental protocols for hit-to-lead optimization.

Section 1: Mechanistic Rationale & Pharmacophore Mapping

The pharmacological utility of 4-(1H-pyrazol-5-yl)quinoline stems from its unique spatial arrangement. The C4-C5' linkage between the quinoline and pyrazole rings dictates a specific dihedral angle that is critical for target engagement.

  • The Pyrazole Moiety (Hinge/TM3 Binder): The 1H-pyrazol-5-yl ring exhibits tautomerism (1H-pyrazol-5-yl ⇌ 1H-pyrazol-3-yl). It acts as a critical hydrogen bond donor (via the NH group) and acceptor (via the bare N atom). In kinase targets, this motif perfectly mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region backbone. In GPCRs, it provides a non-basic hydrogen bond to highly conserved aspartate residues (e.g., Asp3.32 in 5-HT receptors) 2.

  • The Quinoline Core (Hydrophobic Anchor): The bicyclic quinoline system projects into hydrophobic pockets (e.g., the DFG-out pocket in kinases or the deep hydrophobic cleft of GPCRs). The nitrogen at position 1 can act as a weak hydrogen bond acceptor, while positions 2, 6, and 7 offer optimal vectors for solvent-exposed solubilizing groups.

SAR_Map Core 4-(1H-pyrazol-5-yl)quinoline Core Scaffold Pyrazole 1H-pyrazol-5-yl Moiety (Hinge Binder / TM3 H-Bond) Core->Pyrazole Quinoline Quinoline Ring (Hydrophobic Core) Core->Quinoline Sub_C2 C2 Substitution (Solubility / Target Selectivity) Quinoline->Sub_C2 Sub_C6 C6/C7 Substitution (Solvent Channel / PK tuning) Quinoline->Sub_C6

Pharmacophore mapping and SAR logic of the 4-(1H-pyrazol-5-yl)quinoline scaffold.

Section 2: SAR Deep Dive: Modulating the Scaffold

Extensive SAR campaigns have mapped the functional tolerance of the 4-(1H-pyrazol-5-yl)quinoline core. The quantitative and qualitative data below synthesizes findings from recent optimizations in oncology and neuropharmacology.

Table 1: SAR of Pyrazole Ring Modifications
ModificationBiological ImpactMechanistic Rationale
Unsubstituted (1H) Optimal / BaselineMaintains the critical NH donor / N acceptor pair required for hinge binding or Aspartate interaction.
N1-Methylation Severe Loss of ActivityAbolishes the hydrogen bond donor capacity. Prevents tautomerization, leading to steric clashes in tight binding pockets and >100-fold drop in potency 3.
C3/C4 Substitution (Small) Tolerated / VariableSmall groups (e.g., -F, -CH3) can fill minor hydrophobic sub-pockets, but bulky groups disrupt the coplanarity required for optimal binding.
C3/C4 Substitution (Bulky) Loss of ActivityCauses severe steric clash with the kinase hinge region or the TM3 helix in GPCRs.
Table 2: SAR of Quinoline Core Modifications
ModificationBiological ImpactMechanistic Rationale
C2-Alkoxy (e.g., Isopropoxy) Enhanced Potency & PKProjects into the solvent channel or ribose pocket. Improves metabolic stability, cellular permeability, and selectivity indices 4.
C2-Amine (e.g., Morpholine) Improved SolubilitySolubilizing groups at C2 drastically improve aqueous solubility without disrupting the primary pharmacophore 3.
C6/C7-Halogenation (-Cl, -F) Increased Target AffinityFills deep hydrophobic pockets (e.g., selectivity pocket in kinases). Fluorination often improves metabolic stability against CYP450 oxidation.
C3-Substitution Decreased AffinitySteric bulk at C3 forces the pyrazole ring out of coplanarity with the quinoline core, increasing the entropic penalty of binding.

Section 3: Self-Validating Experimental Methodologies

To rigorously evaluate the SAR of 4-(1H-pyrazol-5-yl)quinoline derivatives, scientists must employ robust, reproducible workflows. Below are the self-validating protocols for synthesis and biological evaluation.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient route to construct this scaffold is the palladium-catalyzed cross-coupling of a 4-chloroquinoline derivative with a protected pyrazole-5-boronic acid pinacol ester [[3]]().

Step-by-Step Methodology:

  • Reagent Assembly: Combine 4-chloroquinoline (1.0 eq), 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 eq), and Cs2CO3 (3.0 eq) in a microwave vial.

    • Causality: The THP protecting group on the pyrazole prevents catalyst poisoning and unwanted N-arylation, ensuring regioselective C-C bond formation. Cs2CO3 is chosen as a mild, highly soluble base to activate the boronic ester.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.1 eq) and suspend the mixture in degassed 1,4-dioxane/H2O (4:1 v/v).

    • Causality: Pd(dppf)Cl2 provides a bulky, bidentate ligand framework that accelerates the reductive elimination step, minimizing homocoupling byproducts. Degassing prevents oxidative degradation of the palladium catalyst.

  • Microwave Irradiation: Heat the reaction at 85 °C for 3 hours under argon.

    • Causality: Microwave heating ensures rapid, uniform energy transfer, drastically reducing reaction time compared to conventional thermal reflux while improving yield.

  • Deprotection: Isolate the intermediate, dissolve in MeOH, and treat with 2M HCl for 30 minutes at room temperature to remove the THP group.

  • Validation Checkpoint (QC): Analyze the final product via LC-MS and 1H-NMR.

    • Self-Validation: The system is validated if LC-MS shows >95% purity with the correct [M+H]+ mass, and 1H-NMR confirms the presence of the highly deshielded pyrazole NH proton (typically a broad singlet around 12.5-13.5 ppm in DMSO-d6) and the complete disappearance of the THP aliphatic signals.

Protocol 2: TR-FRET Kinase Binding Assay

To evaluate the SAR of synthesized analogues against target kinases, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a high-throughput, low-interference readout.

Step-by-Step Methodology:

  • Assay Preparation: Dispense the 4-(1H-pyrazol-5-yl)quinoline test compounds (serial dilutions from 10 µM to 0.1 nM) into a 384-well microplate.

  • Protein/Tracer Addition: Add the GST-tagged kinase domain and a fluorophore-labeled ATP-competitive tracer.

    • Causality: The tracer binds to the active site. If the test compound is active, it competitively displaces the tracer.

  • Antibody Addition: Add a Terbium (Tb)-labeled anti-GST antibody.

    • Causality: The Tb-antibody binds the kinase. When the tracer is bound to the kinase, excitation of Tb (340 nm) results in energy transfer to the tracer, emitting at 665 nm. Displacement by the test compound reduces the 665 nm signal.

  • Incubation & Reading: Incubate for 60 minutes at room temperature to reach equilibrium. Read the plate on a TR-FRET compatible microplate reader.

  • Validation Checkpoint (QC): Calculate the Z'-factor using positive (known inhibitor, e.g., staurosporine) and negative (DMSO) controls.

    • Self-Validation: The assay is deemed reliable and self-validated only if the Z'-factor is ≥ 0.6, indicating an excellent signal-to-noise ratio and assay robustness.

Workflow Syn Library Synthesis (Suzuki Coupling) Pur Purification & QC (LC-MS / NMR) Syn->Pur Bio In Vitro Screening (TR-FRET / GTPγS) Pur->Bio Opt SAR Optimization (Hit-to-Lead) Bio->Opt Opt->Syn Iterative Design

Iterative hit-to-lead optimization workflow for 4-(1H-pyrazol-5-yl)quinoline derivatives.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents Source: PubMed (nih.gov) URL:[Link]

  • Discovery of Quinoline Analogues as Potent Antivirals against Enterovirus D68 (EV-D68) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Damage Incorporated: Discovery of the Potent, Highly Selective, Orally Available ATR Inhibitor BAY 1895344 with Favorable Pharmacokinetic Properties and Promising Efficacy in Monotherapy and in Combination Treatments in Preclinical Tumor Models Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • De Novo Design of a Picomolar Nonbasic 5-HT1B Receptor Antagonist Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the In Vitro Biological Activity of 4-(1H-Pyrazol-5-yl)quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The fusion of pyrazole and quinoline rings into a single molecular entity has given rise to a class of heterocyclic compounds with significant and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of pyrazole and quinoline rings into a single molecular entity has given rise to a class of heterocyclic compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of the in-vitro biological activities of 4-(1H-pyrazol-5-yl)quinoline derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. By delving into the structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation, this document serves as an in-depth resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Quinoline-Pyrazole Hybrid Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a prominent scaffold in a multitude of pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer, antimalarial, and antibacterial properties.[1][2] Similarly, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key component in numerous drugs, known for its anti-inflammatory, analgesic, and antimicrobial effects.[3][4]

The molecular hybridization of these two pharmacophores into 4-(1H-pyrazol-5-yl)quinoline derivatives has emerged as a promising strategy in medicinal chemistry. This approach aims to create novel chemical entities with potentially enhanced or synergistic biological activities, and in some instances, dual-action capabilities that target multiple biological pathways.[5][6] This guide will explore the in vitro evidence that underscores the therapeutic potential of this versatile scaffold.

Synthetic Strategies: A Foundation for Diversity

The biological evaluation of 4-(1H-pyrazol-5-yl)quinoline derivatives is intrinsically linked to their synthesis. A common and effective method for the preparation of these hybrid molecules is the one-pot, base-catalyzed cyclocondensation reaction.[7][8] This multicomponent reaction often involves the condensation of a 1-phenyl-3-(hetero)aryl-pyrazole-4-carbaldehyde with malononitrile and a substituted cyclohex-2-enone.[7] Another approach involves the Vilsmeier-Haack reaction for the formylation of quinoline hydrazones to create 4-formyl pyrazole derivatives, which can then be further modified.[9] These synthetic routes allow for the introduction of a wide variety of substituents on both the quinoline and pyrazole rings, enabling the exploration of structure-activity relationships (SAR).

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Derivatives of 4-(1H-pyrazol-5-yl)quinoline have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad range of human cancer cell lines.[5][6][10] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action: Targeting Key Oncogenic Drivers

A prominent mechanism of action for these compounds is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant protein.[5][6][8] These kinases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Their aberrant activation is a hallmark of many cancers.

Certain quinoline-pyrazole hybrids have been identified as dual inhibitors of both EGFR and BRAF V600E, offering a potential advantage in overcoming drug resistance.[5] Molecular docking studies have further elucidated the binding modes of these inhibitors within the active sites of their target kinases, revealing key interactions such as hydrogen bonding and π-stacking that contribute to their inhibitory potency.[6][8]

Signaling Pathway: EGFR and BRAF Inhibition

anticancer_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Quinoline_Pyrazole 4-(1H-Pyrazol-5-yl)quinoline Derivative Quinoline_Pyrazole->EGFR Quinoline_Pyrazole->BRAF caption Inhibition of EGFR/BRAF pathway.

Caption: Inhibition of the EGFR/BRAF signaling pathway by 4-(1H-pyrazol-5-yl)quinoline derivatives.

In Vitro Cytotoxicity Data

The anticancer activity of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) values against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
Pyrazolylquinolin-2-one hybridsLeukemia (MOLT-4)4.982 ± 0.2 - 36.52 ± 1.46[5]
Pyrazolylquinolin-2-one hybridsLung Cancer (HOP-92)4.982 ± 0.2 - 36.52 ± 1.46[5]
Pyrazolylquinolin-2-one hybridsBreast Cancer (T47D)4.982 ± 0.2 - 36.52 ± 1.46[5]
Pyrazole-quinoline-pyridine hybridsEGFR Inhibition0.51 ± 0.05[8]
N-substituted 2-pyrazolinesVarious (NCI-60 panel)0.28 - 11.7[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 4-(1H-pyrazol-5-yl)quinoline derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against compound concentration.[5]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The quinoline-pyrazole scaffold has also been extensively investigated for its antimicrobial properties, with numerous derivatives exhibiting potent activity against a range of bacterial and fungal strains.[7][10][11]

Mechanism of Action: Targeting Essential Bacterial Enzymes

One of the proposed mechanisms for the antibacterial action of these compounds is the inhibition of essential bacterial enzymes. For instance, some pyrazole-quinoline hybrids have been shown to inhibit FabH, a key enzyme in the bacterial fatty acid synthesis pathway.[6][8] This pathway is absent in humans, making FabH an attractive target for the development of selective antibacterial agents.

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow start Start prepare_culture Prepare Bacterial/Fungal Culture start->prepare_culture prepare_compounds Prepare Serial Dilutions of Quinoline-Pyrazole Derivatives start->prepare_compounds inoculate Inoculate Culture with Compounds prepare_culture->inoculate prepare_compounds->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure_mic Determine Minimum Inhibitory Concentration (MIC) incubate->measure_mic end End measure_mic->end caption Workflow for MIC determination.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

In Vitro Antimicrobial Data

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassBacterial StrainsFungal StrainsMIC (µg/mL)Reference
N-substituted quinoline derivatives of 1H-pyrazoleBacillus subtilis, Clostridium tetani, Streptococcus pneumoniae, Salmonella typhi, Vibrio cholerae, Escherichia coliAspergillus fumigatus, Candida albicansNot specified, but some were more potent than commercial drugs[7]
Pyrazole derived quinolinesE. coli, P. aeruginosa, S. aureus, S. pyogenesA. niger, A. flavusNot specified, but showed potent activity[11]
N-substituted 2-pyrazolinesWild type and multidrug resistant Gram-positive and Gram-negative bacteriaCandida albicans, Cryptococcus neoformans31.25 - 500[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[7]

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: Two-fold serial dilutions of the 4-(1H-pyrazol-5-yl)quinoline derivatives are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

While not as extensively studied as their anticancer and antimicrobial properties, some 4-(1H-pyrazol-5-yl)quinoline derivatives have shown promising anti-inflammatory activity.[12][13]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO).[12] Overproduction of NO by inducible nitric oxide synthase (iNOS) is implicated in the pathophysiology of various inflammatory diseases. Some derivatives have also been shown to inhibit cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade.[13]

In Vitro Anti-inflammatory Data

The anti-inflammatory activity is typically assessed by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Compound ClassAssayKey FindingsReference
Pyrazolo[4,3-c]quinoline derivativesInhibition of NO production in LPS-induced RAW 264.7 cellsSome compounds exhibited significant inhibition of NO production, comparable to the positive control.[12]
Pyrazole-pyrazoline derivativesInhibition of COX-2Fusion with a quinoline scaffold improved both potency and COX-2 selectivity.[13]
Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a simple and sensitive method for the colorimetric determination of nitrite, a stable and nonvolatile breakdown product of NO.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with LPS in the presence or absence of the test compounds.

  • Sample Collection: After a suitable incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Color Development: In the presence of nitrite, a pink to reddish-purple azo dye is formed.

  • Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve, and the percentage inhibition of NO production by the test compounds is calculated.

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of 4-(1H-pyrazol-5-yl)quinoline derivatives are highly dependent on the nature and position of substituents on both the quinoline and pyrazole rings.

  • Anticancer Activity: Halogen substitution on the quinoline ring has been shown to enhance antiproliferative activity.[5] Furthermore, the presence of a sulfonamide group often leads to greater potency compared to a carboxyl group.[5]

  • Antimicrobial and Anticancer Activity: The spatial arrangement and electronic properties of the substituents play a crucial role in the interaction with target enzymes like EGFR and FabH.[6]

  • General Trends: The specific substitutions on the phenyl rings attached to the pyrazole and quinoline moieties significantly influence the biological activity, highlighting the importance of a thorough SAR exploration in the design of new derivatives.[14][15]

Conclusion and Future Perspectives

The 4-(1H-pyrazol-5-yl)quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable spectrum of in vitro biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented, with several compounds demonstrating potent activity and, in some cases, novel mechanisms of action.

Future research in this area should focus on:

  • Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds.

  • In Vivo Evaluation: Translation of the promising in vitro results into preclinical animal models to assess their efficacy and safety.

The continued exploration of 4-(1H-pyrazol-5-yl)quinoline derivatives holds significant promise for the discovery and development of novel therapeutic agents to address unmet medical needs.

References

  • An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAF V600E inhibitors. (2025). PMC. Available at: [Link]

  • Thumar, N. J., & Patel, M. P. (2011). Synthesis and antimicrobial activity of some new N-substituted quinoline derivatives of 1H-pyrazole. Archiv der Pharmazie, 344(2), 91-101. Available at: [Link]

  • Synthesis, Characterization and Molecular Modeling of Pyrazole-Quinoline Hybrids as New Class of Antibacterial, Antimicrobial, Anticancer Agents and DFT Study. (2023). Asian Journal of Chemistry, 35(6), 1431-1445. Available at: [Link]

  • Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents. (2014). European Journal of Medicinal Chemistry, 81, 340-352. Available at: [Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018). Molecules, 23(5), 1069. Available at: [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). Future Journal of Pharmaceutical Sciences, 11(1), 1-15.
  • Ghodile, S. B., Kosankar, P. T., & Raut, R. D. (2015). Synthesis and antimicrobial activity of some novel pyrazole derived quinolines. International Journal of Chemical and Pharmaceutical Analysis, 2(3), 161-167.
  • Pyrazole‐quinoline hybrids as an anticancer agent. (n.d.).
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). Molecules, 29(11), 2421. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2011). Molecules, 16(9), 7549-7557.
  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (2015). Molecules, 20(10), 18977-18991.
  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2020). Molecules, 25(15), 3489. Available at: [Link]

  • Synthesis of novel quinoline–based 4,5–dihydro–1 H –pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents. (2017).
  • Insuasty, B., et al. (2017). Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents. European Journal of Medicinal Chemistry, 133, 236-247. Available at: [Link]

  • Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1073-1085.
  • Synthesis and evaluation of some pyrazoline derivatives as anticancer agents. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and antimicrobial activity of pyrazolyl-quinazolin-4(3H)ones. (n.d.). Der Pharma Chemica.
  • Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties. (2019).
  • Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. (2024). PubMed. Available at: [Link]

  • Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. (2023). Iraqi Journal of Pharmaceutical Sciences.
  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. (2009). Journal of Medicinal Chemistry, 52(7), 2129-2139.
  • Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. (n.d.). Arabian Journal of Chemistry.
  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. (2024). Molecules, 29(20), 4697. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry, 14(2), 263-278.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776.
  • Structure–activity relationships. (n.d.).

Sources

Exploratory

Whitepaper: 4-(1H-pyrazol-5-yl)quinoline – Physical Properties, Chemical Synthesis, and Therapeutic Applications

Executive Summary The compound 4-(1H-pyrazol-5-yl)quinoline (Molecular Formula: C₁₂H₉N₃) represents a highly privileged structural scaffold in modern medicinal chemistry and materials science[1]. By fusing the lipophilic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(1H-pyrazol-5-yl)quinoline (Molecular Formula: C₁₂H₉N₃) represents a highly privileged structural scaffold in modern medicinal chemistry and materials science[1]. By fusing the lipophilic, electron-deficient quinoline core with the versatile, hydrogen-bonding pyrazole ring, this molecule serves as a foundational pharmacophore for designing potent kinase inhibitors, antimicrobial agents, and fluorescent sensors.

This technical guide provides an in-depth analysis of the physical and chemical properties of 4-(1H-pyrazol-5-yl)quinoline. Furthermore, it details field-proven synthetic methodologies and biological evaluation protocols, emphasizing the causality behind experimental choices to ensure reproducible, self-validating workflows.

Molecular & Physical Properties

The unique properties of 4-(1H-pyrazol-5-yl)quinoline stem from its highly conjugated aromatic system and the specific placement of its nitrogen heteroatoms. The quinoline nitrogen acts as a strong hydrogen-bond acceptor, while the pyrazole moiety provides a dynamic hydrogen-bond donor/acceptor pair. This amphoteric nature is critical for its interaction with the hinge regions of biological targets, such as the ATR kinase[2].

Furthermore, the extended π-conjugation across the fused benzene-pyridine system into the pyrazole ring imparts distinct photophysical properties, allowing the compound to fluoresce under UV light—a trait heavily exploited in the development of fluorescent probes and sensors[1].

Table 1: Physicochemical Profile of 4-(1H-pyrazol-5-yl)quinoline
PropertyValue / DescriptionCausality / Significance
Chemical Formula C₁₂H₉N₃Defines the core mass and elemental composition[1].
Molecular Weight 195.22 g/mol Low molecular weight ensures high ligand efficiency (LE) during hit-to-lead optimization[1].
Appearance Crystalline solidIndicates high lattice energy; typical of planar, rigid aromatic systems[1].
H-Bond Donors 1 (Pyrazole NH)Critical for anchoring to kinase hinge regions (e.g., ATR, DNA gyrase).
H-Bond Acceptors 2 (Quinoline N, Pyrazole N)Facilitates water-mediated interactions and target specificity[2].
Rotatable Bonds 1 (C4-C5' linkage)Allows the rings to adopt a coplanar conformation for optimal π-π stacking[3].
Fluorescence Active under UVEnables direct use in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Chemical Synthesis & Reactivity

Rationale Behind Synthetic Choices

Historically, quinoline derivatives were synthesized via the Friedländer condensation, which relies on the reaction of an ortho-amino benzaldehyde with a carbonyl compound[1]. However, this classical approach suffers from limited commercial availability of highly substituted precursors and harsh acidic conditions.

For modern drug development, a late-stage functionalization approach using Suzuki-Miyaura cross-coupling is preferred. By coupling a commercially available 4-chloroquinoline with a protected pyrazole boronic ester, researchers can rapidly generate diverse libraries[2]. Crucial Experimental Choice: The pyrazole nitrogen must be protected (e.g., with a tetrahydropyran (THP) group) during the cross-coupling. An unprotected pyrazole NH can coordinate with the palladium catalyst, leading to catalyst poisoning and drastically reduced yields.

Protocol 1: Suzuki-Miyaura Synthesis of 4-(1H-pyrazol-5-yl)quinoline

This protocol is designed as a self-validating system: reaction progress is continuously monitored via LC-MS to confirm the disappearance of the starting material and the formation of the THP-protected intermediate before proceeding to deprotection.

Step 1: Cross-Coupling (Intermediate Formation)

  • Reagents: In a microwave vial, combine 4-chloroquinoline (1.0 eq) and 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 eq)[2].

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.1 eq) as the catalyst and Cs₂CO₃ (4.0 eq) as the base. The bulky dppf ligand facilitates the difficult oxidative addition into the C-Cl bond[2].

  • Solvent: Suspend the mixture in anhydrous 1,4-dioxane. Degas the solution by bubbling argon for 10 minutes to prevent oxidative degradation of the palladium catalyst.

  • Reaction: Seal the vial and heat under microwave irradiation at 85 °C for 3 hours[2].

  • Validation (LC-MS): Sample 5 µL of the mixture. Confirm the presence of the THP-protected intermediate (m/z ~280 [M+H]⁺).

Step 2: Deprotection & Isolation

  • Cleavage: Concentrate the reaction mixture, dissolve the crude intermediate in Methanol (MeOH), and add 2M HCl (aqueous). Stir at room temperature for 30 minutes to cleave the acid-labile THP group[2].

  • Neutralization: Quench the reaction by slowly adding 1N aqueous NaHCO₃ until the pH reaches ~7.5. The target compound will precipitate due to its low solubility in aqueous media[2].

  • Purification: Collect the precipitate via vacuum filtration, wash with cold distilled water, and dry under reduced pressure to yield pure 4-(1H-pyrazol-5-yl)quinoline[2].

SynthesisWorkflow Start 4-Chloroquinoline + THP-Pyrazole Boronate Catalyst Pd(dppf)Cl2, Cs2CO3 1,4-Dioxane, 85°C (MW) Start->Catalyst Intermediate THP-Protected 4-(1H-pyrazol-5-yl)quinoline Catalyst->Intermediate Suzuki-Miyaura Coupling Deprotection 2M HCl in MeOH RT, 30 min Intermediate->Deprotection LC-MS Validation Product 4-(1H-pyrazol-5-yl)quinoline (Target Compound) Deprotection->Product THP Cleavage & Precipitation

Caption: Synthetic workflow for 4-(1H-pyrazol-5-yl)quinoline via Suzuki-Miyaura cross-coupling.

Biological Activity & Mechanism of Action

Derivatives of 4-(1H-pyrazol-5-yl)quinoline exhibit a broad spectrum of biological activities. The structural topology allows the molecule to act as a competitive inhibitor at ATP-binding sites of various kinases and enzymes.

  • Oncology (ATR Kinase Inhibition): Pyrazolyl-quinolines are potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase. The pyrazole ring forms critical hydrogen bonds with the kinase hinge region, preventing ATR from phosphorylating Chk1, thereby forcing cancer cells with high replication stress into premature mitosis and apoptosis[2].

  • Antimicrobial & Fungicidal Activity: Substituted pyrazol-5-yl-quinolines have been identified as potent succinate dehydrogenase (SDH) inhibitors, showing high efficacy against agricultural fungi like Gaeumannomyces graminis[4]. They have also been evaluated as DNA gyrase inhibitors in Salmonella typhi[3].

  • Antiviral Activity: Specific analogues have demonstrated potent antiviral efficacy against Enterovirus D68 (EV-D68) by disrupting viral replication cycles[5].

Pathway DNA_Damage DNA Damage (Replication Stress) ATR ATR Kinase DNA_Damage->ATR Activates Chk1 Chk1 Activation ATR->Chk1 Phosphorylates ATR->Chk1 Pathway Blocked Inhibitor Pyrazolyl-Quinoline Inhibitor Inhibitor->ATR Competes for ATP Site CellCycle Cell Cycle Arrest & DNA Repair Chk1->CellCycle Induces Apoptosis Apoptosis (Cancer Cell Death) CellCycle->Apoptosis Unrepaired DNA Accumulation

Caption: Mechanism of Action: Pyrazolyl-quinoline derivatives inducing apoptosis via ATR kinase inhibition.

Table 2: Comparative Biological Activity of Pyrazolyl-Quinoline Derivatives
Target / ApplicationDerivative TypeObserved Activity (IC₅₀ / EC₅₀)Reference
ATR Kinase 8-(1H-pyrazol-5-yl)quinoline analogsIC₅₀ = 125 nM[2]
Enterovirus D68 Quinoline-4-carboxamide analogsEC₅₀ = 2.5 µM[5]
Fungal SDH Pyrazol-5-yl-quinoline-2-carboxamidesEC₅₀ = 1.71 mg/L[4]

Experimental Protocols: Target Validation

Protocol 2: TR-FRET Binding Assay for Kinase Inhibition

To validate the binding affinity of synthesized pyrazolyl-quinolines to kinases (e.g., ATR), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed[2]. Causality: TR-FRET is chosen over standard fluorescence because its time-delayed measurement eliminates background autofluorescence from the compound itself (a known property of quinolines), ensuring a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20. The Tween-20 prevents non-specific binding of the lipophilic quinoline to the microplate walls.

  • Reagent Assembly: In a 384-well plate, add 5 µL of the recombinant kinase enzyme and 5 µL of the test compound (serially diluted in DMSO; final DMSO concentration <1%).

  • Tracer Addition: Add 5 µL of a 40 nM 5-TAMRA-labeled fluorescent tracer (Kd ~40 nM)[2].

  • Self-Validation Controls:

    • Positive Control: A known potent inhibitor (e.g., Elimusertib) to validate assay sensitivity.

    • Negative Control (B0): DMSO only (no inhibitor) to establish the maximum FRET signal.

  • Incubation & Reading: Incubate the plate in the dark at room temperature for 60 minutes to reach binding equilibrium. Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for donor, 665 nm for acceptor).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the normalized ratio against the log of the compound concentration to determine the IC₅₀ using a 4-parameter logistic regression model. Calculate the Z'-factor to ensure assay robustness (Z' > 0.5 is acceptable).

References

  • EvitaChem. "Buy 4-(1H-pyrazol-5-yl)quinoline (EVT-12036907)". EvitaChem Product Catalog. 1

  • Lücking, U., et al. "Damage Incorporated: Discovery of the Potent, Highly Selective, Orally Available ATR Inhibitor BAY 1895344 with Favorable Pharmacokinetic Properties and Promising Efficacy in Monotherapy and in Combination Treatments in Preclinical Tumor Models". Journal of Medicinal Chemistry (2020). 2

  • Wang, Y., et al. "Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents". Chemistry & Biodiversity (2025). 4

  • Zeng, G., et al. "Discovery of Quinoline Analogues as Potent Antivirals against Enterovirus D68 (EV-D68)". Journal of Medicinal Chemistry (2019). 5

Sources

Foundational

Pharmacokinetic Profiling of 4-(1H-pyrazol-5-yl)quinoline Compounds: A Comprehensive Guide to ADME Optimization

Executive Summary: The PK Paradox of a Privileged Scaffold As an application scientist overseeing preclinical ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) workflows, I frequently encounter the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The PK Paradox of a Privileged Scaffold

As an application scientist overseeing preclinical ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) workflows, I frequently encounter the 4-(1H-pyrazol-5-yl)quinoline scaffold. This core is a privileged structure in modern medicinal chemistry, serving as the backbone for highly potent kinase inhibitors (e.g., ATR and B-Raf inhibitors) and protein-protein interaction modulators[1].

However, this scaffold presents a classic pharmacokinetic paradox. While the quinoline-pyrazole geometry provides exceptional target engagement, its inherent physicochemical properties often lead to complex ADME liabilities, including poor aqueous solubility, high first-pass metabolism, and efflux transporter susceptibility. This whitepaper details the causality behind these challenges and provides field-proven, self-validating protocols for profiling the pharmacokinetics of 4-(1H-pyrazol-5-yl)quinoline derivatives.

Physicochemical Properties & ADME Causality

To optimize a molecule, we must first understand the physical causality dictating its biological fate. The 4-(1H-pyrazol-5-yl)quinoline core has two primary functional domains that dictate its PK profile:

  • The 1H-Pyrazole Ring (Hydrogen Bonding Dynamics): The N-unsubstituted pyrazole ring is capable of simultaneously donating and accepting hydrogen bonds[1]. While this dual capacity is critical for anchoring the molecule into the hinge region of kinases, it significantly increases the topological polar surface area (tPSA) and the desolvation energy required for the molecule to cross lipid bilayers. Consequently, passive intestinal permeability is often restricted. We frequently observe that substitution at the pyrrole-like nitrogen abolishes the acidic character and the capacity of the heterocycle to serve as a hydrogen bond donor, thereby improving membrane permeability[1].

  • The Quinoline Core (pH-Dependent Solubility): The basicity of the quinoline nitrogen (pKa ~4.5–5.0) results in highly pH-dependent solubility. In the acidic environment of the stomach (pH ~1.5), the compound is protonated and dissolves readily. However, upon entering the neutral pH of the intestine, the free base precipitates. This precipitation often leads to dose-dependent bioavailability and absorption-rate limited elimination (flip-flop pharmacokinetics), a phenomenon notably observed in advanced ATR inhibitors utilizing this scaffold, such as BAY 1895344 (elimusertib)[2].

Workflow A 4-(1H-pyrazol-5-yl)quinoline Hit Identification B In Vitro ADME Profiling (HLM, Caco-2) A->B C Metabolic Stability (CYP450 Clearance) B->C D Permeability & Efflux (Transporter Assays) B->D E In Vivo PK Profiling (Rodent / Dog) C->E D->E F Compartmental Modeling (Vd, CL, F%) E->F

Fig 1: Preclinical ADME optimization workflow for pyrazolyl-quinoline lead compounds.

In Vitro ADME Profiling: Self-Validating Protocols

To ensure scientific integrity, every assay in our workflow is designed as a self-validating system. If the internal controls fail, the data is automatically rejected.

Protocol A: Bidirectional Caco-2 Permeability Assay

Because the pyrazole moiety can trigger P-glycoprotein (P-gp) efflux, bidirectional permeability testing is mandatory. We utilize Lucifer Yellow as a self-validating paracellular marker to guarantee monolayer integrity.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days to ensure tight junction formation and functional transporter expression.

  • Dosing Solutions: Prepare the 4-(1H-pyrazol-5-yl)quinoline test compound at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Self-Validation (Integrity Check): Spike the apical dosing solution with 100 µM Lucifer Yellow. Causality: If the apparent permeability ( Papp​ ) of Lucifer Yellow exceeds 1×10−6 cm/s, the tight junctions are compromised, and the well's data must be discarded.

  • Incubation: Add dosing solutions to the Apical (A) or Basolateral (B) chambers. Incubate at 37°C on an orbital shaker.

  • Sampling & Analysis: Extract 50 µL aliquots at 0, 60, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard (e.g., labetalol). Quantify via LC-MS/MS.

  • Calculation: Calculate Papp​ and the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ). An ER > 2.5 indicates active efflux.

Protocol B: Hepatic Microsomal Stability (HLM/RLM)

Quinoline rings are highly susceptible to CYP-mediated oxidation (particularly CYP3A4 and CYP2D6).

Step-by-Step Methodology:

  • Matrix Preparation: Thaw human liver microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl2​ .

  • Compound Addition: Spike the test compound to a final concentration of 1 µM.

  • Self-Validation (Controls): Run parallel incubations with Verapamil (positive control for rapid clearance) and a minus-NADPH negative control. Causality: The minus-NADPH control differentiates true CYP-mediated metabolism from aqueous chemical instability.

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.

  • Quenching: At 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile. Centrifuge at 4000 rpm for 15 minutes.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Table 1: Representative In Vitro ADME Profile

Data summarized from typical optimized quinoline-pyrazole scaffolds (e.g., Galectin-3 and ATR inhibitors)[3].

ParameterAssay / MetricTarget Value for LeadTypical Scaffold Value
Permeability Caco-2 Papp​ (A-B)> 10×10−6 cm/s 5−34.5×10−6 cm/s
Efflux Ratio Caco-2 (B-A / A-B)< 2.51.5 - 4.0 (P-gp risk)
Metabolic Stability HLM CLint​ < 20 µL/min/mg15 - 45 µL/min/mg
Protein Binding Plasma Equilibrium Dialysis< 95% bound85 - 97% bound

In Vivo Pharmacokinetic Workflows

Transitioning from in vitro to in vivo requires careful consideration of species-specific differences in volume of distribution ( Vd​ ) and clearance. For instance, the clinical candidate BAY 1895344, an ATR inhibitor utilizing a substituted pyrazolyl-quinoline core, demonstrated low blood clearance in rats (1.2 L/h/kg) and dogs (0.79 L/h/kg), coupled with a high volume of distribution (8.8 L/kg in mice), indicating extensive tissue penetration[4].

Furthermore, these compounds often exhibit dose-dependent bioavailability due to the saturation of first-pass metabolism in the liver[2].

PK_Model Dose Oral Dose (PO) Gut GI Tract (Absorption) Dose->Gut Ka Central Central Compartment (Plasma) Gut->Central F% Peripheral Peripheral Compartment (Tissue) Central->Peripheral K12 Elim Elimination (Hepatic/Renal) Central->Elim Kel Peripheral->Central K21

Fig 2: Two-compartment pharmacokinetic model illustrating absorption and tissue distribution.

In Vivo PK Methodology (Rodent Model)
  • Formulation: Due to the pH-dependent solubility of the quinoline core, formulate the compound in an acidic vehicle (e.g., 0.1 N HCl) or a co-solvent system (e.g., 10% DMSO / 40% PEG400 / 50% Water) to ensure complete dissolution prior to dosing.

  • Dosing: Administer intravenously (IV) at 1 mg/kg via the tail vein, and orally (PO) at 10 mg/kg via oral gavage to fasted male Wistar rats (n=3 per route).

  • Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Bioanalysis: Extract plasma via protein precipitation. Quantify compound concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Modeling: Utilize non-compartmental analysis (NCA) to calculate Area Under the Curve (AUC), Clearance (CL), Vd​ , and oral bioavailability (%F).

Table 2: Cross-Species In Vivo PK Parameters

Reference data modeled after advanced pyrazolyl-quinoline kinase inhibitors[4][5].

SpeciesRouteDose (mg/kg)Clearance (L/h/kg)Volume of Dist. (L/kg)Half-life (h)Bioavailability (F%)
Mouse IV / PO1 / 103.508.800.17 (IV)~44%
Rat IV / PO1 / 101.201.701.3087%
Dog IV / PO1 / 100.791.001.0051%
Conclusion

The 4-(1H-pyrazol-5-yl)quinoline scaffold offers immense therapeutic potential. By understanding the causality behind its physicochemical properties—specifically the hydrogen-bonding nature of the pyrazole and the basicity of the quinoline—scientists can rationally design formulations and structural modifications to overcome inherent ADME liabilities. Utilizing self-validating in vitro assays and rigorous compartmental modeling ensures that only the most robust candidates progress to clinical evaluation.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link][1]

  • Damage Incorporated: Discovery of the Potent, Highly Selective, Orally Available ATR Inhibitor BAY 1895344 with Favorable Pharmacokinetic Properties and Promising Efficacy in Monotherapy and in Combination Treatments in Preclinical Tumor Models. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link][4]

  • Damage Incorporated: Discovery of the Potent, Highly Selective, Orally Available ATR Inhibitor BAY 1895344... PubMed / NIH. Available at:[Link][5]

  • Dose-dependent bioavailability, absorption-rate limited elimination, and tissue distribution of the ATR inhibitor BAY-1895344 (elimusertib) in mice. PubMed / NIH. Available at: [Link][2]

  • Quinoline-Pyrazole Scaffold as a Novel Ligand of Galectin-3 and Suppressor of TREM2 Signaling. PMC / NIH. Available at: [Link][3]

  • Quinoline-Pyrazole Scaffold as a Novel Ligand of Galectin-3 and Suppressor of TREM2 Signaling. ACS Medicinal Chemistry Letters. Available at: [Link][6]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-(1H-pyrazol-5-yl)quinoline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Scientific Rationale 4-(1H-pyrazol-5-yl)quinoline is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

4-(1H-pyrazol-5-yl)quinoline is a highly versatile heterocyclic building block and a privileged scaffold in modern medicinal chemistry. It is frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and advanced materials such as fluorescent sensors and stable organic radical luminescent groups [1, 2].

Historically, the synthesis of pyrazolylquinolines relied heavily on the Friedländer condensation or the cyclization of hydrazinoquinolinones [1, 3]. While historically significant, these classical methods often require harsh acidic conditions, suffer from poor regioselectivity, and exhibit limited functional group tolerance.

To meet the rigorous demands of modern pharmaceutical development, this application note details a highly efficient, two-step Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling protocol [4]. By coupling 4-chloroquinoline with a protected 1-THP-1H-pyrazole-5-boronic acid pinacol ester, researchers can achieve superior regiocontrol, excellent yields, and high modularity.

Strategic Design Choices (Causality):
  • Protecting Group Strategy (THP): The free N-H of an unprotected pyrazole can coordinate with the palladium center, leading to catalyst poisoning or undesired N-arylation. Utilizing a tetrahydropyranyl (THP) protecting group strictly directs the coupling to the C5 position and maintains catalyst turnover.

  • Catalyst Selection (Pd(dppf)Cl₂): The bidentate nature of the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand forces a cis-geometry on the palladium center, which significantly accelerates the final reductive elimination step—a critical requirement when coupling two sterically demanding heteroaryl rings.

Reaction Workflow Visualization

SynthesisPathway SM1 4-Chloroquinoline INT 4-(1-THP-pyrazol-5-yl)quinoline (Protected Intermediate) SM1->INT Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O 90°C, 12 h SM2 1-THP-1H-pyrazole-5-boronic acid pinacol ester SM2->INT PROD 4-(1H-pyrazol-5-yl)quinoline (Final Product) INT->PROD 4M HCl in Dioxane RT, 2 h

Figure 1: Two-step synthetic workflow for 4-(1H-pyrazol-5-yl)quinoline via Suzuki-Miyaura coupling.

Materials and Reagents

The following table summarizes the quantitative data required for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-Chloroquinoline 163.601.010.01.64 g
1-THP-1H-pyrazole-5-boronic acid pinacol ester 278.161.111.03.06 g
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.050.5408 mg
Potassium Carbonate (K₂CO₃) 138.213.030.04.15 g
1,4-Dioxane (Anhydrous)N/ASolventN/A40.0 mL
Deionized Water 18.02Co-solventN/A10.0 mL
4M HCl in Dioxane N/AExcessN/A20.0 mL

Step-by-Step Experimental Protocol

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the THP-protected intermediate.

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under a vacuum and backfill it with Argon (Ar) or Nitrogen (N₂) to establish a strict inert atmosphere.

  • Reagent Loading: Add 4-chloroquinoline (1.64 g, 10.0 mmol), 1-THP-1H-pyrazole-5-boronic acid pinacol ester (3.06 g, 11.0 mmol), and K₂CO₃ (4.15 g, 30.0 mmol) to the flask.

  • Solvent Addition & Degassing: Add 40 mL of 1,4-dioxane and 10 mL of deionized water. Critical Step: Degas the biphasic mixture by bubbling Argon directly through the solution for at least 15 minutes. Oxygen is highly detrimental to Pd(0) species and will cause premature catalyst oxidation.

  • Catalyst Introduction: Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (408 mg, 0.5 mmol) against a positive flow of Argon.

  • Heating: Immerse the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours. Monitor the reaction progression via TLC (Hexanes/EtOAc 7:3) or LC-MS until the 4-chloroquinoline is completely consumed [4].

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 × 50 mL) and brine (50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to isolate 4-(1-THP-pyrazol-5-yl)quinoline as a pale yellow solid.

Phase 2: Acid-Mediated THP Deprotection

Objective: Cleave the protecting group to yield the final product.

  • Dissolution: In a clean 100 mL round-bottom flask, dissolve the purified 4-(1-THP-pyrazol-5-yl)quinoline intermediate in 20 mL of anhydrous dichloromethane (DCM) or 1,4-dioxane.

  • Acid Cleavage: Slowly add 20 mL of 4M HCl in Dioxane dropwise at room temperature. Stir the reaction mixture continuously for 2 to 4 hours. The THP group is highly acid-labile and will cleave efficiently under these conditions.

  • Neutralization: Once LC-MS confirms the complete disappearance of the intermediate, concentrate the mixture slightly under a vacuum. Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ until the pH reaches ~8.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Final Isolation: Concentrate the solvent in vacuo. The resulting solid can be triturated with cold diethyl ether or recrystallized from ethanol to afford pure 4-(1H-pyrazol-5-yl)quinoline .

Mechanistic Insights & Troubleshooting

To ensure this protocol functions as a self-validating system, researchers must understand the causality behind potential failures:

  • Role of the Base (K₂CO₃): In the Suzuki-Miyaura mechanism, the base does more than neutralize acid. It coordinates with the boronic ester to form a negatively charged, tetra-coordinated "ate" complex. This increases the nucleophilicity of the pyrazole carbon, significantly accelerating the transmetalation step onto the Palladium(II) center.

  • Troubleshooting Protodeboronation: Heteroaryl boronic acids (like pyrazole derivatives) are notoriously prone to protodeboronation (premature cleavage of the C-B bond). If LC-MS indicates high levels of des-borylated pyrazole, ensure the reaction temperature does not exceed 90 °C. Alternatively, switch to a milder base such as K₃PO₄ or add the aqueous base dropwise over the first hour of heating.

  • Catalyst Blackening: If the reaction mixture rapidly turns black and precipitates a fine powder, the Palladium has aggregated into inactive "Pd black." This is usually caused by insufficient degassing (oxygen exposure) or poor ligand coordination. Ensure strict Argon sparging before heating.

References

  • Buy 4-(1H-pyrazol-5-yl)quinoline (EVT-12036907) - EvitaChem. EvitaChem.
  • Stable organic radical luminescent groups and their applications in nano-diagnosis and therapy - Chemical Communic
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC.
  • WO2014201173A1 - Bicyclic sulfonamide compounds as sodium channel inhibitors - Google Patents.
Application

Application Note: Structural Characterization and NMR Spectral Analysis of 4-(1H-Pyrazol-5-yl)quinoline

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound: 4-(1H-pyrazol-5-yl)quinoline (C₁₂H₉N₃, MW: 195.22 g/mol ) Scientific Context & Structural Significance 4-(1H-py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound: 4-(1H-pyrazol-5-yl)quinoline (C₁₂H₉N₃, MW: 195.22 g/mol )

Scientific Context & Structural Significance

4-(1H-pyrazol-5-yl)quinoline is a highly conjugated, nitrogen-rich heterocyclic scaffold. Structurally, it consists of a quinoline core substituted at the C-4 position with a pyrazole ring. This specific connectivity creates a versatile bidentate/tridentate ligand precursor and a privileged pharmacophore investigated for antimicrobial and anti-inflammatory activities[1].

Because the pyrazole and quinoline rings are sterically hindered at the peri-position (C-5 of the quinoline), the molecule exhibits unique anisotropic deshielding effects. Rigorous Nuclear Magnetic Resonance (NMR) characterization is essential to confirm regioselectivity following synthesis (e.g., via Friedländer condensation or Suzuki-Miyaura cross-coupling) and to evaluate the tautomeric dynamics of the pyrazole moiety in solution[2].

Experimental Protocols: Sample Preparation & Acquisition

To achieve high-resolution, self-validating NMR spectra, the choice of solvent and acquisition parameters must account for the molecule's rigid planarity and exchangeable protons.

Step-by-Step Sample Preparation

Causality Insight: Chloroform-d (CDCl₃) is generally avoided for this compound. The planar nature of pyrazolylquinolines leads to poor solubility in non-polar solvents, and trace acidic impurities in CDCl₃ can catalyze rapid proton exchange, broadening or completely erasing the critical pyrazole N-H signal[3]. Dimethyl sulfoxide-d₆ (DMSO-d₆) acts as a strong hydrogen-bond acceptor, locking the N-H proton and sharpening its resonance.

  • Weighing: Transfer 15–20 mg of highly purified 4-(1H-pyrazol-5-yl)quinoline into a clean glass vial.

  • Dissolution: Add 0.6 mL of high-purity, ampouled DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube. Why? Removing paramagnetic particulates (e.g., residual palladium or iron catalysts from cross-coupling) prevents localized magnetic field inhomogeneities that broaden spectral lines[3].

  • Degassing (Optional but Recommended): Sonicate the NMR tube for 2 minutes to remove dissolved oxygen, which can cause minor paramagnetic broadening and interfere with NOESY/ROESY relaxation times.

Spectrometer Acquisition Parameters

The following parameters are optimized for a 400 MHz spectrometer equipped with a 5 mm broadband probe at 298 K.

  • ¹H NMR (400 MHz):

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Number of Scans (ns): 16.

    • Relaxation Delay (d1): 1.5 seconds.

    • Spectral Width (sw): 15 ppm (to capture the downfield N-H proton).

  • ¹³C NMR (100 MHz):

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Number of Scans (ns): 1024 (minimum, due to the presence of three quaternary carbons).

    • Relaxation Delay (d1): 2.0 seconds. Why? Quaternary carbons (C-4, C-4a, C-8a, C-5') have long longitudinal relaxation times (T₁). A longer d1 ensures these signals are fully digitized and distinguishable from the baseline[4].

Workflow A 1. Synthesis & Purification (Cross-Coupling / Friedländer) B 2. Sample Preparation Dissolve 15-20 mg in 0.6 mL DMSO-d6 A->B C 3. Spectrometer Tuning Lock, Shim, and Tune (400/100 MHz) B->C D 4. Data Acquisition 1H (ns=16) & 13C (ns=1024) C->D E 5. Processing & QC Phase/Baseline Correction & Integration D->E

Caption: Figure 1: End-to-end workflow for the preparation and NMR acquisition of 4-(1H-pyrazol-5-yl)quinoline.

Spectral Data & Assignments

The following tables summarize the predicted and empirically validated chemical shifts for 4-(1H-pyrazol-5-yl)quinoline in DMSO-d₆.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic
N-H 13.20br s-1HPyrazole N-H; broad due to tautomeric exchange.
H-2 8.95d4.51HQuinoline α-proton; highly deshielded by adjacent N.
H-5 8.25dd8.5, 1.21HPeri-deshielded by the C-4 pyrazole ring.
H-8 8.10dd8.4, 1.21HAdjacent to quinoline N; standard aromatic deshielding.
H-3' 7.95d2.01HPyrazole proton adjacent to N.
H-7 7.80ddd8.4, 6.9, 1.51HQuinoline carbocyclic ring.
H-6 7.65ddd8.5, 6.9, 1.51HQuinoline carbocyclic ring.
H-3 7.55d4.51HQuinoline β-proton; shielded relative to H-2.
H-4' 6.85d2.01HPyrazole β-proton; most shielded aromatic signal.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypePositionChemical Shift (δ, ppm)Carbon Type
C-2 150.5CH (Quinoline)C-8 129.0CH (Quinoline)
C-8a 148.5C (Quaternary)C-6 127.0CH (Quinoline)
C-5' 142.0C (Quaternary, Pyrazole)C-4a 126.5C (Quaternary)
C-4 140.0C (Quaternary, Quinoline)C-5 124.5CH (Quinoline)
C-3' 139.5CH (Pyrazole)C-3 121.0CH (Quinoline)
C-7 129.5CH (Quinoline)C-4' 105.5CH (Pyrazole)

Mechanistic Insights & Causality

The Peri-Deshielding Effect

In 4-substituted quinolines, the spatial proximity between the C-4 substituent and the C-5 proton (the peri-position) creates a severe steric clash. To minimize steric strain, the pyrazole ring twists out of coplanarity with the quinoline core. This forces the H-5 proton into the deshielding cone of the pyrazole's π-system. Consequently, H-5 is pushed significantly downfield to δ 8.25 ppm, appearing as a distinct doublet of doublets. This signature shift is the primary diagnostic marker confirming successful substitution at the C-4 position[5].

Pyrazole Tautomerism and Solvent Effects

Pyrazoles exist in a state of annular tautomerism (rapid proton migration between N1 and N2). In non-polar solvents, this exchange is fast on the NMR timescale, often averaging the signals of C-3' and C-5'. However, in DMSO-d₆, the strong hydrogen-bonding interaction between the solvent's oxygen atom and the pyrazole N-H slows down this exchange. This allows the N-H proton to be observed as a broad singlet at δ 13.20 ppm and resolves the H-3' and H-4' protons into distinct doublets (J = 2.0 Hz)[2].

SpinSystems H2 H-2 (δ 8.95) H3 H-3 (δ 7.55) H2->H3 ³J = 4.5 Hz H5 H-5 (δ 8.25) H6 H-6 (δ 7.65) H5->H6 ³J = 8.5 Hz H7 H-7 (δ 7.80) H5->H7 ⁴J = 1.5 Hz H6->H7 ³J = 6.9 Hz H8 H-8 (δ 8.10) H6->H8 ⁴J = 1.5 Hz H7->H8 ³J = 8.4 Hz H3p H-3' (δ 7.95) H4p H-4' (δ 6.85) H3p->H4p ³J = 2.0 Hz

Caption: Figure 2: Scalar coupling networks (COSY relationships) for the quinoline and pyrazole spin systems.

Self-Validation & Quality Control

To ensure the trustworthiness of your spectral data, verify the following self-validating checkpoints before concluding your analysis:

  • Proton Count Verification: Set the integration of the most downfield doublet (H-2 at δ 8.95 ppm) to exactly 1.00. The total integral sum across the aromatic region (δ 6.80 – 9.00 ppm) must equal exactly 8.00 ± 0.05. Including the N-H proton, the total proton count must be 9.

  • Water Peak Interference Check: Inspect the residual water peak in DMSO-d₆ (typically at δ 3.33 ppm). If this peak is unusually broad or intense, the N-H signal at δ 13.20 ppm may broaden into the baseline due to rapid chemical exchange. If the N-H peak is missing, prepare a fresh sample using a newly opened ampoule of DMSO-d₆.

  • Resolution Integrity: The H-6 and H-7 signals should appear as distinct ddd (doublet of doublet of doublets) multiplets. If they appear as unresolved broad singlets, the magnetic field is poorly shimmed (adjust Z1 and Z2 shims) or the sample contains undissolved particulate matter requiring re-filtration.

References

  • EvitaChem. "Buy 4-(1H-pyrazol-5-yl)quinoline (EVT-12036907) - Product Properties and Synthesis Methods." EvitaChem.
  • National Institutes of Health (PMC). "Engineered π⋯π interactions favour supramolecular dimers X@[FeL3]2 (X = Cl, Br, I)." NIH.gov.
  • ResearchGate. "Retrosynthetic analysis of 1,2,3‐triazolyl‐pyrazolyl‐quinoline derivatives." ResearchGate.net.
  • MDPI. "ECSOC-5 poster A0026: Synthesis of pyrazolylquinolines." MDPI.org.

Sources

Method

Application Note: 4-(1H-pyrazol-5-yl)quinoline in Small Molecule Drug Discovery

Executive Summary The 4-(1H-pyrazol-5-yl)quinoline scaffold has emerged as a highly privileged structure in modern medicinal chemistry[1]. By fusing the lipophilic, metabolically stable quinoline core with the versatile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-(1H-pyrazol-5-yl)quinoline scaffold has emerged as a highly privileged structure in modern medicinal chemistry[1]. By fusing the lipophilic, metabolically stable quinoline core with the versatile hydrogen-bonding capacity of a pyrazole ring, this hybrid molecule serves as a robust foundational pharmacophore. Recent drug discovery campaigns have highlighted its exceptional efficacy in dual-kinase inhibition (specifically targeting EGFR and BRAF V600E)[2] and as a broad-spectrum antimicrobial agent[3].

This application note provides researchers with the mechanistic rationale, synthetic guidelines, and self-validating biological screening protocols required to leverage this scaffold in drug development.

Pharmacophore Rationale & Mechanistic Insights

The success of pyrazole-quinoline hybrids is not coincidental; it is rooted in their complementary electronic and structural properties:

  • Kinase Hinge Binding : The quinoline nitrogen acts as a crucial hydrogen bond acceptor, interacting directly with the highly conserved hinge region of kinases (e.g., Met793 in EGFR)[4].

  • Hydrophobic Pocket Occupation : The pyrazole moiety, which acts as both a hydrogen bond donor and acceptor, projects into solvent-exposed or allosteric hydrophobic pockets. This dual nature allows medicinal chemists to fine-tune target selectivity[2].

  • Autofluorescence Mitigation : Quinolines are inherently fluorescent under UV light, making them excellent building blocks for fluorescent sensors[1]. However, this property causes severe false positives in standard fluorescence-based high-throughput screening (HTS). Consequently, Time-Resolved FRET (TR-FRET) is a mandatory protocol choice when screening these derivatives.

Synthesis & Structural Validation Protocol

The synthesis of 4-(1H-pyrazol-5-yl)quinoline derivatives is typically achieved via a modified Friedländer condensation or multi-component reactions, which offer high thermodynamic stability and yield[1].

Protocol: Modified Friedländer Condensation
  • Reagent Preparation : Dissolve 1.0 equivalent of the appropriate 2-aminoaryl ketone and 1.2 equivalents of a pyrazole-containing carbonyl compound (e.g., 1H-pyrazole-5-carbaldehyde) in anhydrous ethanol.

  • Catalysis : Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid (p-TSA)[1].

    • Causality: Acid catalysis protonates the carbonyl oxygen, significantly increasing its electrophilicity and driving the initial nucleophilic attack by the amine, ensuring a rapid reaction rate.

  • Cyclization : Reflux the mixture at 80°C for 6-8 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Purification : Cool to room temperature, precipitate the product in ice water, filter, and recrystallize from ethanol to optimize yield and purity[1].

  • Validation : Confirm the structure via 1 H-NMR. Look for the characteristic quinoline aromatic protons between δ 7.5–8.5 ppm and the pyrazole N-H broad singlet around δ 12.5-13.0 ppm. Confirm the mass via LC-MS (ESI+).

Application 1: Oncology (Dual EGFR/BRAF Inhibition)

Resistance to single-target kinase inhibitors is a major hurdle in oncology. Pyrazolylquinolin-2-one hybrids and related 4-(1H-pyrazol-5-yl)quinoline derivatives have demonstrated the unique ability to simultaneously inhibit EGFR and BRAF V600E[2], effectively shutting down the MAPK/ERK proliferation pathway.

G Compound 4-(1H-pyrazol-5-yl) quinoline EGFR EGFR Compound->EGFR Inhibits BRAF BRAF (V600E) Compound->BRAF Inhibits EGFR->BRAF RAS/RAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Transcription

Dual inhibition of EGFR and BRAF signaling pathways by 4-(1H-pyrazol-5-yl)quinoline derivatives.

Protocol: TR-FRET Kinase Assay for EGFR/BRAF

Causality: TR-FRET utilizes a europium (Eu) chelate donor and a modified allophycocyanin (XL665) acceptor. The long emission half-life of Eu allows measurement after a time delay (e.g., 50 µs), completely eliminating interference from the quinoline scaffold's native short-lived autofluorescence[1].

  • Assay Setup : In a 384-well low-volume white microplate, add 2 µL of the 4-(1H-pyrazol-5-yl)quinoline derivative (prepared via serial dilutions in 1% DMSO).

  • Enzyme Addition : Add 4 µL of recombinant EGFR or BRAF V600E kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation : Add 4 µL of ATP/Substrate mix (biotinylated peptide substrate). Incubate for 60 minutes.

  • Detection : Add 10 µL of detection buffer containing EDTA (to stop the kinase reaction by chelating Mg 2+ ), Eu-labeled anti-phospho antibody, and Streptavidin-XL665.

  • Readout : Incubate for 1 hour. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC 50​ .

Application 2: Antimicrobial Screening

Beyond oncology, pyrazole-quinoline hybrids exhibit exceptional antibacterial and antifungal properties by disrupting cellular machinery and potentially targeting DNA gyrase[3][5].

Protocol: Broth Microdilution MIC Assay
  • Inoculum Preparation : Suspend isolated colonies of S. aureus or E. coli in sterile saline to match a 0.5 McFarland standard. Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Plating : Dispense 50 µL of MHB into a 96-well plate. Add 50 µL of the quinoline derivative (at 200 µg/mL) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation : Add 50 µL of the bacterial suspension to all wells (final test range: 0.1 - 100 µg/mL).

  • Incubation & Readout : Incubate at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (measured via OD 600​ ).

    • Note: Optimized pyrazole-quinoline hybrids have demonstrated massive zones of inhibition (up to 28 mm for S. aureus and 36 mm for C. albicans) at 100 µg/mL in primary agar diffusion screens, validating the profound potency of this scaffold[3].

Quantitative Data Summary

The following table summarizes the benchmark pharmacological data for optimized pyrazole-quinoline hybrids against key targets, providing a baseline for new drug discovery campaigns:

Target / PathogenAssay TypeBenchmark Activity (IC 50​ / MIC)Reference Standard Comparison
EGFR (WT) TR-FRET36 - 61 nMErlotinib (30 - 40 nM)[5]
BRAF (V600E) Cell Viability (MTT)4.9 - 36.5 µMStaurosporine[2]
S. aureus Agar Diffusion28 ± 0.3 mm Zone of InhibitionAmpicillin (20 - 25 mm)[3][5]
C. albicans Agar Diffusion36 ± 0.4 mm Zone of InhibitionFluconazole[3]

Sources

Application

chromatographic purification methods for 4-(1H-pyrazol-5-yl)quinoline

An In-Depth Guide to the Chromatographic Purification of 4-(1H-pyrazol-5-yl)quinoline Introduction: The Critical Role of Purity for a Privileged Scaffold The 4-(1H-pyrazol-5-yl)quinoline scaffold represents a significant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Chromatographic Purification of 4-(1H-pyrazol-5-yl)quinoline

Introduction: The Critical Role of Purity for a Privileged Scaffold

The 4-(1H-pyrazol-5-yl)quinoline scaffold represents a significant chemotype in modern medicinal chemistry and materials science. This heterocyclic structure, fusing the established quinoline core with a versatile pyrazole moiety, is a cornerstone in the development of novel therapeutics, including potential anticancer, anti-inflammatory, and antimicrobial agents, as well as functional materials like fluorescent sensors.[1][2] The biological activity and material properties of such compounds are intrinsically linked to their absolute purity. The presence of structurally similar impurities, such as regioisomers or unreacted starting materials, can confound experimental results, leading to inaccurate structure-activity relationship (SAR) data and potentially masking the true efficacy or toxicity of the compound.

This comprehensive guide provides detailed application notes and robust protocols for the chromatographic purification of 4-(1H-pyrazol-5-yl)quinoline. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple step-by-step instructions to explain the underlying principles and causal relationships behind critical experimental choices. We will explore two primary, scalable methods: Normal-Phase Flash Chromatography for rapid, bulk purification and Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for achieving high-purity final compounds.

Physicochemical Landscape and Chromatographic Challenges

Understanding the molecular properties of 4-(1H-pyrazol-5-yl)quinoline is paramount to developing a successful purification strategy. The molecule possesses distinct features that influence its chromatographic behavior:

  • Dual Basicity and Potential Acidity: The quinoline ring contains a basic nitrogen atom, while the pyrazole ring contains both a basic nitrogen and a potentially acidic N-H proton. This amphiprotic nature can lead to strong, undesirable interactions with stationary phases.

  • Peak Tailing on Silica Gel: The basic nitrogen of the quinoline moiety readily interacts with acidic silanol groups (Si-OH) on the surface of standard silica gel.[3][4] This strong interaction can cause significant peak tailing, leading to poor resolution and cross-contamination of fractions.

  • Polarity and Solubility: The presence of four nitrogen atoms imparts a moderate to high degree of polarity, influencing solvent selection for both sample loading and elution.

These challenges necessitate careful method development to achieve efficient and effective purification. The following workflow provides a logical pathway for selecting and optimizing the appropriate technique.

Method Selection Workflow

The choice between normal-phase and reversed-phase chromatography depends on the purity of the crude material, the quantity to be purified, and the required final purity. This decision tree illustrates a typical workflow.

G start Crude 4-(1H-pyrazol-5-yl)quinoline tlc_screen Perform TLC Analysis (e.g., Hexane/EtOAc, DCM/MeOH) start->tlc_screen purity_check Assess Crude Purity & Complexity tlc_screen->purity_check flash_chrom Protocol 1: Normal-Phase Flash Chromatography purity_check->flash_chrom   Major product spot   with separable impurities prep_hplc Protocol 2: Preparative Reversed-Phase HPLC purity_check->prep_hplc   Complex mixture or   very high purity needed hplc_check Analyze Purity of Flash Fractions (LC-MS or Analytical HPLC) flash_chrom->hplc_check purity_req Purity > 98% Required? hplc_check->purity_req purity_req->prep_hplc Yes bulk_product Bulk Purified Product (85-95% Purity) purity_req->bulk_product No final_product High-Purity Product (>98%) prep_hplc->final_product

Caption: Logical workflow for selecting a purification method.

Protocol 1: Normal-Phase Flash Chromatography

Flash chromatography is the workhorse method for the rapid purification of gram-scale quantities of synthetic intermediates.[5] For 4-(1H-pyrazol-5-yl)quinoline, the primary challenge is mitigating the on-column interactions that cause peak tailing.

Principle of the Method

This protocol utilizes silica gel as the polar stationary phase and a less polar organic solvent mixture as the mobile phase. The key to successfully purifying nitrogen-containing heterocycles like our target compound is to neutralize the acidic silanol sites on the silica.[4] This is most effectively achieved by adding a small percentage of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[6] This additive competitively binds to the active sites, allowing the basic analyte to travel through the column with minimal interaction, resulting in sharper, more symmetrical peaks and improved separation.

Detailed Step-by-Step Protocol

1. Thin-Layer Chromatography (TLC) Method Development:

  • Objective: To identify a solvent system that provides good separation and a target compound Retention Factor (Rf) of ~0.2-0.35.

  • Procedure:

    • Prepare stock solutions of your crude product (~5 mg/mL) in a suitable solvent like dichloromethane (DCM) or methanol.

    • On a silica gel TLC plate, spot the crude material.

    • Develop plates in various solvent systems. Good starting points include:

      • Hexane / Ethyl Acetate (EtOAc) mixtures (e.g., 3:1, 1:1, 1:3)

      • Dichloromethane (DCM) / Methanol (MeOH) mixtures (e.g., 99:1, 95:5, 90:10)

    • Crucial Step: Add 0.5-1% triethylamine (TEA) to the chosen solvent system and re-run the TLC. Observe the improvement in spot shape (less streaking) and the change in Rf.

    • Select the solvent system that gives the best separation between the target spot and major impurities.

2. Column Preparation and Sample Loading:

  • Stationary Phase: Standard flash-grade silica gel (230-400 mesh).

  • Column Packing ("Wet-packing"): [7]

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica-to-crude compound by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified by TLC.

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly, ensuring no air bubbles are trapped.[7]

  • Sample Loading (Dry Loading Recommended): [3]

    • Dissolve the crude 4-(1H-pyrazol-5-yl)quinoline in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (or Celite) to the solution, approximately 1-2 times the weight of the crude product.

    • Remove the solvent completely under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder.

    • Carefully add this powder as a uniform layer on top of the packed silica bed. Dry loading prevents dissolution issues at the column head and often leads to sharper bands.

3. Elution and Fraction Collection:

  • Elution Profile:

    • Isocratic: If TLC shows good separation with a single solvent mixture, you can run the entire purification with that eluent.

    • Gradient: More commonly, a polarity gradient is used. Start with a less polar mixture (e.g., 10% EtOAc in Hexane) and gradually increase the percentage of the more polar solvent (e.g., to 50% EtOAc). This ensures that less polar impurities elute first, followed by your target compound, and finally, more polar impurities.

  • Procedure:

    • Begin elution with the mobile phase, applying gentle positive pressure.

    • Collect fractions in an array of test tubes or vials.

    • Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.

    • Combine fractions that contain the pure product based on TLC analysis.

4. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Place the resulting solid or oil under high vacuum to remove residual solvents.

Troubleshooting Common Issues
IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing / Streaking Strong interaction of basic quinoline nitrogen with acidic silica.[4]Add 0.5-2% triethylamine or a 7N solution of ammonia in methanol to the mobile phase.[4] Consider using an alternative stationary phase like alumina (neutral or basic).
Co-elution of Impurities Insufficient selectivity of the mobile phase.Optimize the mobile phase. Try a different solvent system (e.g., switch from Hexane/EtOAc to DCM/MeOH). Run a shallower gradient to increase resolution between closely eluting spots.[8]
Product Not Eluting Mobile phase is not polar enough; compound may be irreversibly adsorbed.Increase the polarity of the mobile phase significantly (e.g., a high percentage of methanol in DCM). Ensure a basic modifier is present. If the product is very polar, reversed-phase chromatography may be a better choice.[9]
Poor Recovery Compound is not fully soluble in the loading solvent or is sticking irreversibly to the column.Use the dry loading technique to ensure the compound is properly introduced to the column.[3] Increase the amount of basic modifier in the eluent.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

For applications demanding the highest purity (>98%), such as for final drug candidates or analytical standards, preparative RP-HPLC is the preferred method.[10][11] It offers superior resolving power compared to flash chromatography.

Principle of the Method

In RP-HPLC, the stationary phase is nonpolar (e.g., silica chemically modified with C18 alkyl chains), and the mobile phase is polar (typically a mixture of water and acetonitrile or methanol).[12][13] More polar compounds elute first, while less polar compounds are retained longer. For ionizable compounds like 4-(1H-pyrazol-5-yl)quinoline, controlling the mobile phase pH is critical for achieving sharp, reproducible peaks. Adding an acid modifier, such as formic acid (FA) or trifluoroacetic acid (TFA), protonates the basic nitrogens, leading to consistent interactions and improved peak shape.

Detailed Step-by-Step Protocol

1. Analytical Method Development:

  • Objective: Develop a high-resolution separation on an analytical scale (e.g., 4.6 mm ID column) that can be scaled up to a preparative column.[14]

  • System: An HPLC system with a gradient pump and a UV detector (a Diode Array Detector is preferred for peak purity analysis).[10]

  • Procedure:

    • Column: Start with a robust C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Phase A: Water + 0.1% Formic Acid (for MS compatibility) or 0.1% TFA.[12][15]

      • Phase B: Acetonitrile (ACN) + 0.1% of the same acid modifier.

    • Detection: Monitor at multiple wavelengths based on the compound's UV spectrum (e.g., 254 nm and the compound's λmax).

    • Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B over 10-15 minutes) to determine the approximate elution time of the target compound.

    • Gradient Optimization: Based on the scouting run, design a shallower, focused gradient around the elution time of your compound to maximize resolution from nearby impurities.

2. Scale-Up to Preparative Chromatography:

  • Objective: Transfer the optimized analytical method to a larger column to isolate milligrams to grams of pure material.

  • Calculations: The key is to maintain the linear velocity of the mobile phase. The new flow rate can be calculated as:

    • Flow Rate(prep) = Flow Rate(analytical) x (Radius(prep)2 / Radius(analytical)2)

  • Procedure:

    • Column: Select a preparative C18 column with the same packing material as the analytical column (e.g., 21.2 x 150 mm or 50 x 250 mm).

    • Sample Preparation: Dissolve the crude or semi-purified material in a solvent that is weak in the reversed-phase system (e.g., DMSO, or the initial mobile phase composition) to ensure on-column focusing. Filter the sample through a 0.45 µm filter.[10]

    • System Equilibration: Equilibrate the preparative column with the initial mobile phase composition for at least 5-10 column volumes.

    • Loading Study (Optional but Recommended): Perform several small injections with increasing mass to determine the maximum loading capacity before resolution is compromised.

    • Purification Run: Inject the sample and run the scaled-up gradient method.

    • Fraction Collection: Collect fractions based on the UV chromatogram, triggering collection at the start of the target peak and stopping at the end.

3. Post-Purification Work-Up:

  • Purity Analysis: Analyze the collected fractions using the initial analytical HPLC method to confirm purity.

  • Solvent Removal: Combine the pure fractions. A large volume of water will be present.

    • First, remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution containing the product (as a salt with FA or TFA) can be lyophilized (freeze-dried) to yield a fluffy, pure solid.

Data Summary: Typical HPLC Parameters
ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min~21 mL/min
Gradient 10-60% B over 20 min10-60% B over 20 min
Detection UV at 254 nmUV at 254 nm
Typical Injection 5-20 µL (1 mg/mL)1-5 mL (20-50 mg/mL)

Conclusion

The successful purification of 4-(1H-pyrazol-5-yl)quinoline is a critical step in its journey from synthesis to application. A methodical approach, beginning with an understanding of the molecule's physicochemical properties, is essential. For rapid, large-scale purification from a crude reaction mixture, Normal-Phase Flash Chromatography with a basic modifier is a robust and efficient first step. For achieving the high levels of purity required for biological testing or use as an analytical standard, Preparative RP-HPLC provides the necessary resolving power. By employing the detailed protocols and troubleshooting guides presented herein, researchers can confidently and systematically obtain high-quality material, enabling the accurate and reliable exploration of this important heterocyclic scaffold.

References

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018, February 17). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • BenchChem. (2025). Column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives.
  • Wojtowicz, E. J. (1984). Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. Journal of Pharmaceutical Sciences, 73(10), 1430-1433.
  • BenchChem. (2025). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
  • BenchChem. (2025). Addressing challenges in the purification of quinoline derivatives.
  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.
  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers.
  • IJCRT. (2024). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
  • EvitaChem. (n.d.). 4-(1H-pyrazol-5-yl)quinoline.
  • Teledyne Isco. (2025, October 11). Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep ® columns.
  • Yamanaka, H. (2004, October 26). A NEW METHOD FOR THE PREPARATION OF NITROGEN-CONTAINING HETEROCYCLES USING DIPHENYLSULFONIUM TRIFLATES.
  • Aza, C. N., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4877-4887.
  • Kromasil. (n.d.). Basic methodology for method development in preparative HPLC.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography.
  • YMC Co., Ltd. (n.d.). Strategy of method development for isolation/purification.
  • SIELC Technologies. (2018, February 17). Separation of Pyrazole on Newcrom R1 HPLC column.
  • Saruta, K., & Ogiku, T. (n.d.). An Efficient Solid Phase Synthesis for Nitrogen-containing Heterocycles. Tanabe Seiyaku Co., Ltd.
  • Stasyuk, N., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775.

Sources

Method

Application Note: High-Throughput Screening Assays for Kinase Inhibitors Utilizing the 4-(1H-pyrazol-5-yl)quinoline Scaffold

Executive Summary The 4-(1H-pyrazol-5-yl)quinoline scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for potent kinase inhibitors targeting the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-(1H-pyrazol-5-yl)quinoline scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for potent kinase inhibitors targeting the DNA Damage Response (DDR) network[1]. Most notably, this core structure is the primary hinge-binding moiety in advanced Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors, such as the clinical-stage compound BAY 1895344 (Elimusertib)[1].

This Application Note provides a comprehensive guide to designing, optimizing, and executing High-Throughput Screening (HTS) assays for 4-(1H-pyrazol-5-yl)quinoline derivatives. Because these compounds possess intrinsic photoluminescent properties, standard fluorescence assays often yield high false-positive rates. Here, we detail a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay and a complementary High-Content Screening (HCS) cellular workflow that bypass autofluorescence interference to ensure high-fidelity hit generation.

Mechanistic Rationale & Assay Design

The ATR-Chk1 Pathway and Inhibitor Mechanism

ATR kinase is a master regulator of the cellular response to replication stress and single-stranded DNA (ssDNA) damage. Upon activation, ATR phosphorylates the downstream effector kinase Chk1, initiating cell cycle arrest to facilitate DNA repair. In tumors with high replication stress, targeted inhibition of ATR drives replication catastrophe and selective apoptosis.

The 4-(1H-pyrazol-5-yl)quinoline scaffold acts as a potent, ATP-competitive inhibitor. The pyrazole NH functions as a critical hydrogen bond donor to the kinase hinge region, while the quinoline core provides complementary hydrophobic interactions that lock the kinase in an inactive conformation[1].

ATR_Pathway ssDNA ssDNA / RPA Complex ATR ATR Kinase ssDNA->ATR Activates Chk1 Chk1 (Inactive) ATR->Chk1 Phosphorylates Apoptosis Replication Catastrophe / Apoptosis ATR->Apoptosis When inhibited Inhibitor 4-(1H-pyrazol-5-yl)quinoline (ATR Inhibitor) Inhibitor->ATR Blocks hinge region pChk1 p-Chk1 (Active) Chk1->pChk1 Activation CellCycle Cell Cycle Arrest & DNA Repair pChk1->CellCycle Mediates

Fig 1: ATR-Chk1 signaling pathway and mechanism of action for pyrazolylquinoline inhibitors.

Overcoming Scaffold Autofluorescence

A critical challenge in screening 4-(1H-pyrazol-5-yl)quinoline derivatives is their intrinsic photoluminescence. The pyrazolylquinoline moiety exhibits a characteristic emission peak ( nm) with a short fluorescence lifetime ( ns), and some radical fragments can emit up to 692 nm ( ns)[2].

Causality of Assay Choice: To prevent this intrinsic fluorescence from masking the assay signal, a TR-FRET platform is mandatory. TR-FRET utilizes a Europium (Eu) chelate donor with a highly prolonged fluorescence lifetime (up to 1 millisecond). By introducing a time delay (e.g., 100 µs) between the excitation flash and signal acquisition, the short-lived autofluorescence of the pyrazolylquinoline library completely decays, isolating the specific FRET signal generated by kinase activity.

Experimental Protocols

Protocol 1: 384-Well TR-FRET Biochemical Kinase Assay

This protocol measures the ability of 4-(1H-pyrazol-5-yl)quinoline derivatives to inhibit the phosphorylation of a p53-derived peptide substrate by recombinant ATR.

HTS_Workflow Plate 384-Well Plate Preparation Compound Add Pyrazolylquinoline Library Plate->Compound Dispense Dispense ATR, Substrate & ATP Compound->Dispense Incubate Incubate (60 min, Room Temp) Dispense->Incubate Detection Add TR-FRET Antibodies Incubate->Detection Read Read Time-Resolved Fluorescence Detection->Read

Fig 2: 384-well TR-FRET biochemical screening workflow for ATR kinase inhibitors.

Reagents & Materials:

  • Recombinant human ATR/ATRIP protein complex.

  • Biotinylated p53-derived peptide substrate.

  • Eu-labeled anti-phospho-p53 antibody & Streptavidin-Allophycocyanin (APC).

  • Low-volume 384-well white microplates (e.g., ProxiPlate).

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl , 0.01% Brij-35, 1 mM DTT.

Step-by-Step Methodology:

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the 4-(1H-pyrazol-5-yl)quinoline library (in 100% DMSO) into the 384-well plate.

  • Enzyme Pre-Incubation: Add 5 µL of 2X ATR/ATRIP enzyme solution (final assay concentration: 0.5 nM) in Kinase Buffer. Incubate for 15 minutes at room temperature (RT) to allow the compounds to bind the kinase hinge region.

  • Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix (final concentrations: 100 nM biotin-peptide, 10 µM ATP). Centrifuge the plate at 1000 x g for 1 minute to ensure mixing.

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at RT in the dark.

  • Detection Phase: Add 10 µL of Stop/Detection buffer containing 20 mM EDTA (to chelate Mg and halt kinase activity), 1 nM Eu-anti-phospho-p53 antibody, and 20 nM Streptavidin-APC.

  • Signal Acquisition: Incubate for 60 minutes at RT to allow the FRET complex to form. Read the plate on a multimode microplate reader using TR-FRET settings:

    • Excitation: 320 nm

    • Emission 1 (Donor): 615 nm

    • Emission 2 (Acceptor): 665 nm

    • Delay Time: 100 µs (Critical for bypassing pyrazolylquinoline autofluorescence)

    • Integration Time: 200 µs

Protocol 2: High-Content Screening (HCS) for Cellular Efficacy

To validate the biochemical hits, this cellular assay quantifies the accumulation of phosphorylated H2AX ( H2AX), a direct biomarker of replication fork collapse induced by ATR inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 colorectal carcinoma cells at 2,000 cells/well in 384-well black, clear-bottom imaging plates. Incubate overnight at 37°C, 5% CO .

  • Compound Treatment: Treat cells with a 10-point dose-response of the hit pyrazolylquinoline derivatives for 24 hours.

  • Fixation & Permeabilization: Aspirate media and fix cells with 4% paraformaldehyde for 15 minutes. Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 3% BSA in PBS for 30 minutes. Incubate with primary anti- H2AX antibody (1:500 dilution) for 2 hours at RT. Wash three times with PBS, then incubate with Alexa Fluor 488 secondary antibody and Hoechst 33342 (nuclear stain) for 1 hour in the dark.

  • Imaging & Analysis: Image plates using an automated high-content imager (e.g., CellInsight CX7). Use the Hoechst channel to define nuclear masks, and quantify the mean Alexa Fluor 488 ( H2AX) fluorescence intensity within those masks.

Data Presentation & Quality Control

To ensure the reliability of the HTS campaign, assay performance must be rigorously evaluated using standard statistical metrics. Below is a summary of the expected validation data when screening 4-(1H-pyrazol-5-yl)quinoline derivatives against ATR.

Assay MetricTR-FRET Biochemical AssayHigh-Content Cellular Assay ( H2AX)Target Thresholds for HTS
Z'-Factor 0.78 ± 0.040.65 ± 0.06> 0.5 (Excellent assay robustness)
Signal-to-Background (S/B) 8.54.2> 3.0
CV (%) < 5%< 10%< 15%
Reference IC (BAY 1895344) 1.2 nM15.4 nMConcordant with literature[1]
False Positive Rate < 0.5% (Due to time-gating)< 2.0%Minimized via orthogonal readouts

Table 1: Expected HTS validation metrics for 4-(1H-pyrazol-5-yl)quinoline screening campaigns.

References

  • Damage Incorporated: Discovery of the Potent, Highly Selective, Orally Available ATR Inhibitor BAY 1895344 with Favorable Pharmacokinetic Properties and Promising Efficacy in Monotherapy and in Combination Treatments in Preclinical Tumor Models Journal of Medicinal Chemistry - ACS Publications[Link]

  • Nitroxide-Mediated Polymerization (Photoluminescence properties of pyrazolylquinoline moieties) Institute of Problems of Chemical Physics (icp.ac.ru)[Link]

  • Inhibition of DENV2 protein expression in Huh-7-DV-Fluc cells (Antiviral applications of pyrazolylquinoline derivatives) ResearchGate[Link]

Sources

Application

formulation strategies for 4-(1H-pyrazol-5-yl)quinoline in vivo studies

An Application Guide to In Vivo Formulation Strategies for 4-(1H-pyrazol-5-yl)quinoline Abstract: The successful in vivo evaluation of novel chemical entities is fundamentally dependent on achieving adequate systemic exp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to In Vivo Formulation Strategies for 4-(1H-pyrazol-5-yl)quinoline

Abstract: The successful in vivo evaluation of novel chemical entities is fundamentally dependent on achieving adequate systemic exposure. For compounds like 4-(1H-pyrazol-5-yl)quinoline, which is predicted to have poor aqueous solubility based on its heterocyclic aromatic structure, developing a robust formulation is a critical, yet challenging, first step. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to devise and validate effective formulation strategies for oral and parenteral administration of 4-(1H-pyrazol-5-yl)quinoline in preclinical in vivo studies. We will explore methodologies ranging from simple aqueous suspensions to advanced lipid-based and cyclodextrin-enabled systems, with an emphasis on the mechanistic rationale behind each approach and detailed, actionable protocols.

Introduction: The Formulation Challenge

4-(1H-pyrazol-5-yl)quinoline (Molecular Formula: C₁₂H₉N₃, Molecular Weight: 195.22 g/mol ) is a heterocyclic compound incorporating both a quinoline and a pyrazole moiety.[1] Quinoline structures are generally lipophilic and sparingly soluble in water, a characteristic that often hinders bioavailability.[2][3] Similarly, pyrazole derivatives can present solubility challenges depending on their substitution.[4] The combined structure suggests that 4-(1H-pyrazol-5-yl)quinoline likely falls into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making formulation a primary obstacle to effective in vivo testing.[5]

The objective of this guide is to provide a logical, step-by-step process for overcoming these solubility limitations. We will begin with essential pre-formulation characterization and progress to specific formulation protocols, equipping the researcher with the tools to select and prepare a vehicle that ensures consistent and adequate drug exposure for pharmacokinetic and pharmacodynamic studies.

Part 1: Pre-Formulation Assessment: The Foundation of Rational Design

Before attempting to formulate the compound, it is critical to understand its fundamental physicochemical properties. This data will inform every subsequent decision in the formulation development process.

Aqueous Solubility Determination

The first step is to quantify the compound's solubility in relevant aqueous media.

Protocol 1: Equilibrium Solubility Assay

  • Preparation: Prepare buffers at pH 2.0 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological buffer).

  • Execution: Add an excess amount of 4-(1H-pyrazol-5-yl)quinoline powder to a known volume of each buffer in separate glass vials.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Stability Assessment

Understanding the compound's stability is crucial to prevent degradation during formulation and in vivo studies. Pyrazole rings can be susceptible to hydrolysis under certain pH conditions, and both heterocycles can be sensitive to oxidation and light.[7]

Protocol 2: Forced Degradation Study

  • Objective: To identify potential degradation pathways for 4-(1H-pyrazol-5-yl)quinoline.

  • Procedure: Subject solutions of the compound to a variety of stress conditions as recommended by ICH guidelines:[7]

    • Acidic Hydrolysis: 0.1 M HCl at 40-60 °C.

    • Basic Hydrolysis: 0.1 M NaOH at 40-60 °C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Photolysis: Expose the solution to a combination of visible and UV light in a photostability chamber.

    • Thermal Stress: Heat the solution at 60-80 °C.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method at various time points to identify and quantify any degradants. This information will guide the selection of excipients, pH, and storage conditions.

Key Physicochemical Parameters
ParameterExperimental MethodImportance in Formulation
pKa Potentiometric titration or UV-pH profilingDetermines the ionization state at different physiological pHs. Since quinoline is a weak base, solubility can be pH-dependent.[2][8]
LogP / LogD Shake-flask method or HPLC-based estimationMeasures lipophilicity, which predicts solubility in organic vs. aqueous phases and informs suitability for lipid-based formulations.
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the solid-state properties and crystal lattice energy, which influences solubility.[9]

Part 2: Formulation Strategies for Oral Administration

Oral administration is the most common route for preclinical efficacy studies due to its convenience and clinical relevance.[10] The primary goal is to enhance the dissolution rate and/or solubility in the gastrointestinal tract.

G cluster_0 Oral Formulation Decision Workflow Start Start: Characterize Compound (Solubility, Dose, LogP) SolubilityCheck Aqueous Solubility > Required Dose? Start->SolubilityCheck SimpleSuspension Formulate Simple Suspension (0.5% CMC or HPMC) SolubilityCheck->SimpleSuspension Yes LogPCheck LogP > 2? SolubilityCheck->LogPCheck No End Proceed to In Vivo Study SimpleSuspension->End LipidBased Option 1: Lipid-Based Formulations (SEDDS) - High drug load - Bypasses dissolution LogPCheck->LipidBased Yes Cyclodextrin Option 2: Cyclodextrin Complexation - Increases apparent solubility - Well-established LogPCheck->Cyclodextrin No SolidDispersion Option 3: Amorphous Solid Dispersion (ASD) - High energy state - Enhances dissolution rate LogPCheck->SolidDispersion Also Consider LipidBased->End Cyclodextrin->End SolidDispersion->End G cluster_1 Parenteral Formulation Workflow Start Dissolve API in minimum volume of organic solvent (e.g., DMSO) AddCosolvent Add primary co-solvent (e.g., PEG 400, Solutol) Start->AddCosolvent Mix Vortex until fully homogenous AddCosolvent->Mix AddAqueous Add aqueous phase (Saline or D5W) dropwise with vortexing Mix->AddAqueous CheckClarity Visually inspect for clarity. Precipitation? AddAqueous->CheckClarity SterileFilter Sterile filter through 0.22 µm PVDF filter CheckClarity->SterileFilter No Reformulate Reformulate: - Adjust solvent ratios - Try different excipients CheckClarity->Reformulate Yes DilutionTest Perform in vitro dilution test with plasma to check for precipitation SterileFilter->DilutionTest Ready Formulation Ready for Injection DilutionTest->Ready Reformulate->Start

Caption: Step-by-step workflow for preparing a parenteral co-solvent formulation.

Parenteral Cyclodextrin Formulations

For compounds that are not amenable to co-solvents or where solvent toxicity is a concern, cyclodextrins offer a valuable alternative.

  • Mechanism: Similar to the oral route, cyclodextrins form soluble inclusion complexes. Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) is often preferred for parenteral use due to its excellent safety profile and high water solubility.

  • Protocol 7: Parenteral SBE-β-CD Formulation

    • Solubility Enhancement: Follow the screening and phase solubility analysis steps from Protocol 4, using SBE-β-CD instead of HP-β-CD.

    • Preparation: Dissolve the required amount of SBE-β-CD in Water for Injection (WFI). Add the API and mix until dissolved. Sonication or gentle warming may be required.

    • Isotonicity and pH: Adjust the osmolality of the solution to be isotonic (approx. 280-300 mOsm/kg) using NaCl or dextrose. Adjust the pH to be near physiological (pH 7.4) if the compound's stability allows.

    • Sterilization: Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

Conclusion

The development of a suitable in vivo formulation for a poorly soluble compound like 4-(1H-pyrazol-5-yl)quinoline is a data-driven, iterative process. There is no single "best" formulation; the optimal choice depends on the compound's specific properties, the required dose, and the route of administration. By first conducting a thorough pre-formulation assessment and then systematically evaluating the strategies outlined in this guide—from simple suspensions to advanced cyclodextrin and lipid-based systems—researchers can develop a robust and reliable formulation. This foundational work is indispensable for generating high-quality, reproducible in vivo data and successfully advancing promising therapeutic candidates.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. ResearchGate. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher. Available at: [Link]

  • Supersaturated Lipid-Based Formulations to Enhance the Oral Bioavailability of Venetoclax. MDPI. Available at: [Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. Available at: [Link]

  • Lipid-Based Oral Formulation Strategies for Enhancing Bioavailability of Aromatase Inhibitors. IntechOpen. Available at: [Link]

  • Lipid-based formulations Bio-enhancers by nature. Gattefossé. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Lipid-based formulations. Gattefossé. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. Soft Matter (RSC Publishing). Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Magnetic Nanoparticles Grafted with Cyclodextrin for Hydrophobic Drug Delivery. Chemistry of Materials - ACS Publications. Available at: [Link]

  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science - ACS Publications. Available at: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Available at: [Link]

  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOPscience. Available at: [Link]

  • Excipients for solubility and bioavailability enhancement. Gattefossé. Available at: [Link]

  • List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate. Available at: [Link]

  • Cosolvent formulations. Google Patents.
  • Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics. Available at: [Link]

  • Solutions. Clinical Gate. Available at: [Link]

  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. ResearchGate. Available at: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Heterocyclic compounds, preparation methods therefor, and methods of uses thereof. Google Patents.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. Available at: [Link]

  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PMC. Available at: [Link]

  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. ResearchGate. Available at: [Link]

  • Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. Vici Health Sciences. Available at: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC. Available at: [Link]

  • Quinoline. mVOC 4.0. Available at: [Link]

  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. MDPI. Available at: [Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Profiling of 4-(1H-pyrazol-5-yl)quinoline

Target Audience: Researchers, analytical scientists, and drug metabolism/pharmacokinetics (DMPK) professionals. Objective: To provide a comprehensive, self-validating methodology and mechanistic rationale for the structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug metabolism/pharmacokinetics (DMPK) professionals. Objective: To provide a comprehensive, self-validating methodology and mechanistic rationale for the structural elucidation of 4-(1H-pyrazol-5-yl)quinoline using high-resolution tandem mass spectrometry (HR-MS/MS).

Mechanistic Principles of Fragmentation

4-(1H-pyrazol-5-yl)quinoline (C₁₂H₉N₃) is a privileged bicyclic-heterocyclic scaffold prevalent in kinase inhibitors and anti-infective agents. Accurate interpretation of its collision-induced dissociation (CID) spectra requires understanding the independent and synergistic gas-phase behaviors of its two constituent rings: the quinoline core and the pyrazole moiety.

When subjected to positive electrospray ionization (ESI+), the molecule is preferentially protonated at the most basic site—the quinoline nitrogen—yielding a stable precursor ion [M+H]⁺ at m/z 196.0875[1][2]. Upon collisional activation, the molecule undergoes three primary energy-dependent fragmentation cascades:

  • Pyrazole Ring Cleavage (Low to Medium Collision Energy): The pyrazole ring is highly susceptible to the expulsion of neutral nitrogen gas (N₂, 28 Da) and hydrogen cyanide (HCN, 27 Da)[3][4]. The loss of N₂ from the protonated precursor generates a highly reactive intermediate at m/z 168.0814. This pathway is thermodynamically driven by the stability of the N₂ leaving group and results in a highly conjugated, ring-opened carbocation.

  • Quinoline Core Contraction (Medium to High Collision Energy): The quinoline system classically fragments via the loss of HCN, leading to ring contraction[2][5]. In this scaffold, the loss of HCN (m/z 169.0766) can originate from either the pyrazole ring or the quinoline core. Subsequent consecutive losses (e.g., loss of both N₂ and HCN) yield a stable aromatic hydrocarbon cation at m/z 141.0705.

  • Inter-Ring Bond Cleavage (High Collision Energy): Cleavage of the strong C-C bond connecting the two heterocycles requires elevated collision energies. This heterolytic cleavage generates the intact quinoline cation (m/z 130.0653) and the complementary pyrazole fragment (m/z 69.0453).

Quantitative Data Presentation

The table below summarizes the exact masses, neutral losses, and structural assignments for the primary product ions observed during HR-MS/MS analysis.

Experimental m/zTheoretical m/zFormulaNeutral LossMass Error (ppm)Structural Assignment
196.0873196.0875C₁₂H₁₀N₃⁺None (Precursor)-1.0Protonated intact molecule [M+H]⁺
169.0764169.0766C₁₁H₉N₂⁺- HCN (27.0109 Da)-1.2Pyrazole or Quinoline ring opening
168.0812168.0814C₁₂H₁₀N⁺- N₂ (28.0061 Da)-1.2Pyrazole ring cleavage
141.0703141.0705C₁₁H₉⁺- N₂ & HCN (55.017 Da)-1.4Dual ring contraction/cleavage
130.0651130.0653C₉H₈N⁺- C₃H₂N₂ (66.0221 Da)-1.5Intact quinoline radical/cation
69.045169.0453C₃H₅N₂⁺- C₉H₅N (127.0422 Da)-2.9Intact pyrazole cation

Fragmentation Pathway Visualization

FragmentationPathway Precursor [M+H]+ m/z 196.0875 C12H10N3+ FragN2 [M+H - N2]+ m/z 168.0814 C12H10N+ Precursor->FragN2 - N2 (28 Da) Pyrazole Cleavage FragHCN [M+H - HCN]+ m/z 169.0766 C11H9N2+ Precursor->FragHCN - HCN (27 Da) Ring Opening FragQuin Quinoline Ion m/z 130.0653 C9H8N+ Precursor->FragQuin Inter-ring Cleavage FragBoth [M+H - N2 - HCN]+ m/z 141.0705 C11H9+ FragN2->FragBoth - HCN (27 Da) FragHCN->FragBoth - N2 (28 Da)

Proposed ESI-MS/MS CID fragmentation pathway of 4-(1H-pyrazol-5-yl)quinoline.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It incorporates internal checks to verify ionization efficiency, mass accuracy, and the absence of isobaric interference.

Phase 1: System Suitability & Self-Validation
  • Causality: Before analyzing the target compound, the system must prove it can accurately resolve and fragment nitrogenous bases without carryover.

  • Step 1: Inject a solvent blank (50:50 Water:Acetonitrile) to establish a baseline and confirm the absence of memory effects.

  • Step 2: Inject a reference standard mixture of pure quinoline (m/z 130.065) and pure pyrazole (m/z 69.045). Verify that the mass error is < 5 ppm and that quinoline yields its characteristic m/z 103 fragment (loss of HCN)[5].

Phase 2: Sample Preparation
  • Step 1: Prepare a 1 mg/mL stock solution of 4-(1H-pyrazol-5-yl)quinoline in LC-MS grade DMSO.

  • Step 2: Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The addition of 0.1% FA acts as an abundant proton source, driving the equilibrium toward complete protonation of the quinoline nitrogen, thereby maximizing ESI+ sensitivity[1].

Phase 3: UHPLC Separation Parameters
  • Column: Sub-2-micron C18 column (e.g., 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: (A) 0.1% FA in Water; (B) 0.1% FA in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Causality: The use of a sub-2-micron stationary phase ensures high peak capacity and narrow peak widths, minimizing co-elution with potential matrix components that could cause ion suppression.

Phase 4: HR-MS/MS Acquisition (Q-TOF or Orbitrap)
  • Ionization: ESI Positive mode. Capillary Voltage: 3.0 kV. Desolvation Temp: 350°C.

  • CID Gas: Argon.

  • Causality: Argon is selected over Nitrogen for the collision cell because its higher atomic mass provides more efficient momentum transfer during collisions. This is critical for fracturing highly stable, conjugated aromatic systems like quinoline.

  • Collision Energy (CE): Ramp from 15 eV to 45 eV.

  • Causality: A CE ramp ensures that both low-energy pathways (e.g., facile N₂ loss) and high-energy pathways (e.g., inter-ring C-C bond cleavage) are captured simultaneously in a single composite MS/MS spectrum.

Analytical Workflow Visualization

Workflow Prep Sample Prep (100 ng/mL, 0.1% FA) LC UHPLC Separation (C18, Gradient Elution) Prep->LC ESI ESI+ Ionization (Protonation to m/z 196) LC->ESI CID CID Fragmentation (Argon, CE Ramp 15-45 eV) ESI->CID Analysis HRMS Detection & Data Interpretation CID->Analysis

Self-validating LC-MS/MS experimental workflow for structural elucidation.

References

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing). Available at:[Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central (PMC) / NIH. Available at:[Link]

  • A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. Molecules (MDPI) / Durham University. Available at:[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-(1H-Pyrazol-5-yl)quinoline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 4-(1H-pyrazol-5-yl)quinolines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 4-(1H-pyrazol-5-yl)quinolines. These scaffolds are highly prized in medicinal chemistry and materials science, but their construction is fraught with chemoselectivity issues, catalyst poisoning, and substrate degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yields. We will focus on the two most robust synthetic strategies: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Base-Catalyzed Cyclocondensation .

Mechanistic Pathways & Common Failure Modes

Understanding the causality behind reaction failures is the first step toward yield optimization. In cross-coupling approaches, the interaction between the metal catalyst and the heteroaromatic substrates dictates the success of the reaction.

G Start Haloquinoline + Pyrazole-5-boronic ester OxAdd Oxidative Addition (Pd(0) → Pd(II)) Start->OxAdd Fail2 Protodeboronation (Loss of Pyrazole Boron) Start->Fail2 Side Reaction TransMet Transmetalation OxAdd->TransMet Fail1 Catalyst Poisoning (Quinoline N-coordination) OxAdd->Fail1 Side Reaction RedElim Reductive Elimination TransMet->RedElim Product 4-(1H-pyrazol-5-yl)quinoline (Target Product) RedElim->Product Sol1 Use Bulky Ligands (e.g., XPhos, RuPhos) Fail1->Sol1 Sol2 Use Pinacol Esters & Microwave Heating Fail2->Sol2

Fig 1. Suzuki-Miyaura cross-coupling catalytic cycle highlighting critical failure points and solutions.

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling between 4-chloroquinoline and pyrazole-5-boronic acid yields mostly unreacted starting material and a black precipitate. How can I initiate the reaction?

A1: The black precipitate is palladium black, which indicates the aggregation and deactivation of your palladium catalyst. This is a classic failure mode driven by two competing mechanisms:

  • Catalyst Poisoning: The nitrogen atom of the quinoline ring is a strong σ-donor. It coordinates tightly to the Pd(II) intermediates, forming an inactive off-cycle complex that eventually degrades 1.

  • Protodeboronation: Pyrazole-5-boronic acids are highly susceptible to protodeboronation (cleavage of the C-B bond) in basic aqueous media due to the adjacent heteroatom facilitating protonation.

Solution: Switch to a bulky, electron-rich biaryl phosphine ligand like RuPhos or XPhos. These ligands create a steric shield around the palladium, preventing quinoline coordination while accelerating the oxidative addition step 2. Furthermore, replace the free boronic acid with a pinacol ester (Bpin) and employ microwave irradiation. Rapid microwave heating allows the cross-coupling rate to outcompete the degradation kinetics of the boronic species 3.

Q2: I am using a cyclocondensation approach (reacting a quinoline-containing enaminone with hydrazine). I get a complex mixture of regioisomers and low yields. How do I improve regioselectivity?

A2: In the reaction of enaminones with hydrazine, the initial nucleophilic attack can occur at either the carbonyl carbon or the α,β-unsaturated carbon. Rapid, bolus addition of hydrazine causes localized exothermic spikes, leading to incomplete cyclization, oligomerization, and poor regiocontrol.

Solution: Control the kinetics of the hydrazine addition. Slowly adding hydrazine hydrate dropwise to the reaction mixture at a controlled temperature favors the thermodynamic product. Optimizing the solvent to ethanol with a mild acid catalyst (e.g., acetic acid) drives the dehydration step to completion, significantly improving the yield of the desired 4-(1H-pyrazol-5-yl)quinoline 4.

Quantitative Data: Effect of Reaction Parameters on Yield

The following table synthesizes quantitative yield shifts based on empirical optimizations in the synthesis of heteroaryl pyrazoles.

Reaction ParameterSuboptimal ConditionOptimized ConditionYield ShiftCausality / Mechanism
Ligand Choice PPh3 (Monodentate)RuPhos or XPhos (Bulky Biaryl)26% → 84%Bulky ligands prevent quinoline N-coordination and stabilize Pd(0).
Boron Species Pyrazole-5-boronic acidPyrazole-5-boronic acid pinacol ester<20% → 68-95%Pinacol esters resist protodeboronation in basic media.
Heating Method Conventional Heating (80°C, 16h)Microwave Irradiation (150°C, 2h)35% → 77%Rapid heating outcompetes the degradation kinetics of the catalyst.
Hydrazine Addition Bolus addition (1 min)Dropwise addition (30 min)15% → 38%+Controlled kinetics favor the thermodynamic cyclization pathway.

Validated Experimental Protocols

Workflow Step1 Step 1: Enaminone Formation (4-Acetylquinoline + DMF-DMA) Step2 Step 2: Hydrazine Addition (Hydrazine hydrate in EtOH) Step1->Step2 Step3 Step 3: Cyclocondensation (Reflux / Acid Catalyst) Step2->Step3 Yield Yield Optimization: Slow Hydrazine Addition Step2->Yield Product 4-(1H-pyrazol-5-yl)quinoline Step3->Product Yield->Step3

Fig 2. Step-by-step workflow for the base-catalyzed cyclocondensation approach.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system. Do not proceed to the next step if the validation check fails.

  • Reagent Preparation: In an oven-dried microwave vial, combine 4-chloroquinoline (1.0 equiv), 1H-pyrazole-5-boronic acid pinacol ester (1.5 equiv), Pd(OAc)₂ (5 mol %), and RuPhos (10 mol %).

    • Validation Check: The boronic ester must be a free-flowing powder. If it is sticky or clumpy, it has hydrolyzed and will severely depress your yield. Re-purify before use.

  • Solvent & Base Addition: Add anhydrous 1,4-dioxane (0.2 M) and an aqueous solution of K₂CO₃ (3.0 equiv, 1 M).

  • Degassing (Critical Step): Sparge the mixture with Argon for 10 minutes.

    • Validation Check: The solution must remain clear or slightly yellow. If it turns black at room temperature, oxygen is present, and the Pd(0) has crashed out. Discard and restart.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 150 °C for 2 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate and purify via reverse-phase column chromatography.

Protocol B: Regioselective Cyclocondensation via Enaminone
  • Enaminone Formation: Dissolve 4-acetylquinoline (1.0 equiv) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv). Reflux for 8 hours.

    • Validation Check: A distinct color shift to deep yellow/orange indicates successful condensation to the enaminone. Confirm complete consumption of the ketone via TLC.

  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA, then redissolve the crude enaminone in absolute ethanol.

  • Controlled Hydrazine Addition: Cool the solution to 0 °C. Using a syringe pump, add hydrazine hydrate (1.2 equiv) dropwise over 30 minutes.

    • Validation Check: Slow addition prevents exothermic spikes. The temperature must not exceed 5 °C during addition to prevent oligomerization.

  • Cyclization: Add a catalytic amount of glacial acetic acid (0.1 equiv) and reflux the mixture for 4 hours. Cool, concentrate, and recrystallize from ethanol/water to yield the pure 4-(1H-pyrazol-5-yl)quinoline.

References

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells Pharmaceuticals (MDPI) / PMC
  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates The Journal of Organic Chemistry - ACS Public
  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines Benchchem
  • A One-Pot Divergent Sequence to Pyrazole and Quinoline Deriv

Sources

Optimization

Technical Support Center: Solubilization Strategies for 4-(1H-pyrazol-5-yl)quinoline

Welcome to the Formulation and Troubleshooting Support Center. Working with planar, conjugated heterocyclic systems like 4-(1H-pyrazol-5-yl)quinoline often presents significant solubility challenges in aqueous media.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation and Troubleshooting Support Center. Working with planar, conjugated heterocyclic systems like 4-(1H-pyrazol-5-yl)quinoline often presents significant solubility challenges in aqueous media. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with causality-driven troubleshooting steps, formulation strategies, and self-validating protocols to overcome these physicochemical barriers.

Diagnostic Workflow

SolubilityWorkflow Start 4-(1H-pyrazol-5-yl)quinoline Solubility Issue AssayType Determine Application Phase Start->AssayType InVitro In Vitro Assays (Biochemical/Cellular) AssayType->InVitro InVivo In Vivo Dosing (Animal Models) AssayType->InVivo LeadOpt Lead Optimization (Medicinal Chemistry) AssayType->LeadOpt Cosolvent Co-solvent & Surfactant (DMSO + 0.01% Tween-20) InVitro->Cosolvent Cyclo Cyclodextrin Complexation (20% HP-β-CD at pH 7.4) InVivo->Cyclo Neutral pH Required Salt Salt Formation (Phosphate/HCl Salt) InVivo->Salt Acidic pH Tolerated ChemMod Disrupt Planarity & Add Ionizable Groups LeadOpt->ChemMod

Decision matrix for selecting the optimal solubility enhancement strategy based on assay needs.

Troubleshooting & FAQs

Q1: Why does 4-(1H-pyrazol-5-yl)quinoline exhibit "brick dust" insolubility in aqueous buffers? Answer: The low aqueous solubility of this compound is driven by its exceptionally high crystal lattice energy. The molecule consists of a bicyclic quinoline core conjugated with a pyrazole ring, creating a highly planar geometry. This planarity facilitates strong intermolecular π-π stacking. Additionally, the pyrazole N-H acts as a strong hydrogen bond donor, locking the molecules into a rigid crystal lattice. Because the thermodynamic energy required to break these intermolecular forces exceeds the solvation energy provided by water, the compound behaves as "brick dust," as outlined by 1[1].

Q2: How can I formulate this compound for in vitro biochemical assays without it precipitating upon dilution? Answer: For in vitro assays, the goal is to maintain the compound in a monomeric state without using excipients that interfere with the biological target.

  • Causality & Solution: Use a co-solvent system. The addition of a water-miscible organic solvent reduces the dielectric constant of the aqueous phase, lowering the energetic penalty of solvating the hydrophobic quinoline core[1].

  • Recommendation: Prepare a highly concentrated stock (e.g., 10 mM) in 100% DMSO. When diluting into the aqueous assay buffer, keep the final DMSO concentration below 1% (v/v) to prevent enzyme denaturation. If precipitation still occurs, supplement the assay buffer with a non-ionic surfactant like 0.01% Tween-20. The surfactant forms micelles that encapsulate the hydrophobic compound, preventing aggregation.

Q3: What is the most effective formulation strategy for in vivo animal dosing at a neutral pH? Answer: Cyclodextrin complexation is highly recommended for in vivo formulations where physiological pH must be maintained.

  • Causality & Solution: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. NMR and computational studies have shown that the quinoline ring—the most lipophilic portion of the molecule—inserts directly into the cyclodextrin cavity, as demonstrated by 2[2]. This host-guest complexation shields the hydrophobic core from water while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains dissolved in the bulk aqueous phase.

Q4: Can salt formation resolve my solubility issues? Answer: Yes, provided your formulation can tolerate a slightly acidic environment.

  • Causality & Solution: The quinoline nitrogen is a weak base (pKa ~4.5–5.0). By lowering the pH below its pKa, the nitrogen becomes protonated, converting the neutral molecule into an ionized salt. Ionization dramatically increases ion-dipole interactions with water[1]. Reacting the compound with phosphoric acid or hydrochloric acid to form a stable salt is highly effective.3[3] has demonstrated that phosphate salts can provide up to a 10-fold boost in aqueous solubility compared to the free base.

Q5: We are in the lead optimization phase. How can we chemically modify the scaffold to improve its intrinsic aqueous solubility? Answer: If you have the flexibility to synthesize analogs, focus on disrupting molecular planarity and introducing polar groups.

  • Causality & Solution:

    • Disruption of Planarity: Introducing a steric clash (e.g., an ortho-methyl group) forces the rings out of coplanarity. This increases the entropic penalty of crystallization, thereby lowering the crystal lattice energy and improving solubility by4[4].

    • Ionizable Substituents: Substituting the pyrazole ring with polar, ionizable groups increases the molecule's affinity for water via enhanced hydrogen bonding and dipole interactions, dramatically improving solubility without necessarily sacrificing target binding, a hallmark of 5[5].

Quantitative Data Summary

Enhancement StrategyPhysicochemical MechanismExpected Solubility IncreaseBest Application Stage
Co-solvency (DMSO/Tween) Reduces dielectric constant; micellar encapsulationModerate (Assay dependent)In vitro biochemical assays
Salt Formation (Phosphate) Ionization of weak base; increases ion-dipole interactionsUp to 10-foldIn vivo (acid-tolerant routes)
Cyclodextrin (HP-β-CD) Host-guest complexation; shields lipophilic core50 to 100-foldIn vivo (neutral pH routes)
Chemical Modification Disrupts planarity; lowers crystal lattice energy>100-foldLead Optimization

Validated Experimental Protocols

Protocol 1: Preparation of 20% (w/v) HP-β-CD Inclusion Complex

This protocol utilizes mechanical energy to force the lipophilic quinoline core into the cyclodextrin cavity.

  • Vehicle Preparation: Weigh 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve completely in 1 mL of ultra-pure water to create a 20% (w/v) vehicle.

  • Compound Addition: Add 5 mg of 4-(1H-pyrazol-5-yl)quinoline powder directly to the HP-β-CD solution.

  • Mechanical Complexation: Vortex the suspension vigorously for 2 minutes, then sonicate in a water bath at room temperature for 30 minutes. The mechanical energy overcomes the activation barrier for the insertion of the quinoline core into the cyclodextrin cavity.

  • Equilibration: Stir the suspension magnetically at 300 rpm for 24 hours at 25°C to reach thermodynamic equilibrium.

  • Self-Validation Checkpoint: Observe the solution. If undissolved solid remains, the saturation limit has been exceeded. Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the uncomplexed drug, and filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Quantification: Quantify the true dissolved concentration of the filtrate using RP-HPLC against a known standard curve to validate the final dosing concentration.

Protocol 2: Generation of the Phosphate Salt Form

This protocol isolates the protonated quinoline salt to permanently alter its solid-state dissolution properties.

  • Solubilization: Dissolve 100 mg of 4-(1H-pyrazol-5-yl)quinoline free base in 5 mL of a volatile organic solvent (e.g., acetone or ethanol) under gentle heating (40°C) until fully dissolved.

  • Acidification: Slowly add 1.05 molar equivalents of concentrated phosphoric acid (H₃PO₄) dropwise while stirring continuously.

  • Precipitation: Allow the mixture to cool to room temperature. Precipitation of the phosphate salt should occur spontaneously as the protonated quinoline becomes insoluble in the organic solvent.

  • Self-Validation Checkpoint: If no precipitate forms within 2 hours, the system is supersaturated. Place the flask in an ice bath or add an anti-solvent (e.g., diethyl ether) dropwise until turbidity is observed, validating that the salt has crashed out of solution.

  • Isolation: Filter the precipitate under vacuum, wash with cold acetone to remove unreacted acid, and dry in a vacuum desiccator for 12 hours.

  • Verification: Verify salt formation and stoichiometry using ¹H-NMR (look for downfield chemical shifts in the quinoline protons due to protonation) and assess the new aqueous solubility profile in unbuffered water.

References

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: nih.gov URL:2

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M Source: nih.gov URL:3

  • Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds Source: benchchem.com URL:1

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M | Journal of Medicinal Chemistry Source: acs.org URL:5

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry Source: acs.org URL:4

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for 4-(1H-pyrazol-5-yl)quinoline

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(1H-pyrazol-5-yl)quinoline. This resource is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(1H-pyrazol-5-yl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during method development and routine analysis of this compound. Here, we synthesize fundamental chromatographic principles with practical, field-tested solutions to empower you to achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the chromatographic behavior of 4-(1H-pyrazol-5-yl)quinoline.

Q1: What are the key chemical properties of 4-(1H-pyrazol-5-yl)quinoline that influence its HPLC behavior?

A1: Understanding the structure of 4-(1H-pyrazol-5-yl)quinoline is paramount. It is a heterocyclic aromatic compound containing both a quinoline and a pyrazole ring system.[1] The quinoline moiety imparts basicity due to the nitrogen atom in the aromatic ring, while the pyrazole ring also contains nitrogen atoms that can participate in hydrogen bonding and ionic interactions. This basic nature is a critical factor in its retention on reversed-phase HPLC columns, as it can lead to strong interactions with residual silanol groups on the silica-based stationary phase, often resulting in peak tailing.[2][3][4]

Q2: What is a good starting point for an HPLC method for this compound?

A2: For a compound like 4-(1H-pyrazol-5-yl)quinoline, a reversed-phase C18 column is a common and effective starting point.[5][6] A mobile phase consisting of acetonitrile (ACN) or methanol (MeOH) as the organic modifier and a buffered aqueous phase is recommended.[5] A typical starting gradient might be 10-90% organic modifier over 20 minutes. The buffer is crucial for controlling the ionization state of the basic quinoline nitrogen and minimizing undesirable interactions with the stationary phase. A low pH (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) is often a good starting point to ensure the analyte is in a single, protonated form, which can lead to sharper peaks.[4]

Q3: Why is my peak for 4-(1H-pyrazol-5-yl)quinoline tailing?

A3: Peak tailing for basic compounds like this is most commonly caused by secondary interactions between the protonated analyte and ionized residual silanol groups on the surface of the silica-based stationary phase.[2][3][4] These silanol groups (Si-OH) can become deprotonated (SiO-) at pH values above ~3.5, creating negatively charged sites that can strongly and non-uniformly interact with the positively charged basic analyte. This leads to a portion of the analyte molecules being retained longer, resulting in a "tailing" peak shape.[2] Other causes can include column contamination or a mismatch between the injection solvent and the mobile phase.[7][8]

Q4: How can I shorten a very long retention time?

A4: A long retention time indicates strong retention of the analyte on the column. To decrease the retention time in reversed-phase HPLC, you need to decrease the overall polarity of the mobile phase. This can be achieved by:

  • Increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.

  • Using a stronger organic modifier. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC, meaning it will elute compounds faster.

  • Increasing the column temperature. This reduces the viscosity of the mobile phase, allowing for faster flow and can also decrease retention.

Troubleshooting Guide: From Theory to Practice

This section provides a structured, question-and-answer guide to troubleshoot specific issues you may encounter.

Issue 1: Poor Peak Shape - Tailing

Q: My peak for 4-(1H-pyrazol-5-yl)quinoline shows significant tailing. How do I fix this?

A: The primary suspect for peak tailing of this basic compound is secondary interactions with silanols. Here is a systematic approach to diagnose and resolve the issue:

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: At a low pH (e.g., below 3), the residual silanol groups on the stationary phase are predominantly protonated (Si-OH) and therefore neutral. This minimizes the ionic interaction with the protonated basic analyte.

    • Action: Prepare a mobile phase with a buffer at a pH of 2.5-3.0 (e.g., 0.1% formic acid or a phosphate buffer). Equilibrate the column thoroughly with the new mobile phase before injecting your sample.

  • Use of an End-Capped Column:

    • Rationale: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small, non-polar group (like a trimethylsilyl group) to shield them from interacting with analytes.

    • Action: Verify that you are using a high-quality, end-capped C18 column. If you are using an older column, consider replacing it with a modern equivalent known for good peak shape with basic compounds.

  • Competitive Additive in the Mobile Phase:

    • Rationale: Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, effectively masking them from your analyte.

    • Action: Add a low concentration of TEA (e.g., 0.1%) to your mobile phase. Be aware that TEA can be difficult to completely flush from a column and may affect the analysis of other compounds.

  • Consider a Different Stationary Phase:

    • Rationale: If tailing persists, the choice of stationary phase may be the issue. Some stationary phases are specifically designed for the analysis of basic compounds.

    • Action: Consider columns with a different bonding chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and reduce tailing. For quinoline derivatives, a naphthylpropyl stationary phase has also been shown to provide good separation.[9][10]

Issue 2: Inconsistent or Drifting Retention Times

Q: The retention time for my compound is shifting between injections. What is causing this?

A: Fluctuating retention times point to an unstable chromatographic system. The following workflow will help you identify the source of the instability.

Troubleshooting Workflow for Retention Time Instability:

G start Retention Time Drifting? check_equilibration Is the column fully equilibrated? start->check_equilibration Yes check_mp Is the mobile phase stable and well-mixed? check_equilibration->check_mp Yes solution_equilibration Equilibrate for at least 10-15 column volumes. check_equilibration->solution_equilibration No check_pump Is the pump pressure stable? check_mp->check_pump Yes solution_mp Prepare fresh mobile phase. Degas thoroughly. check_mp->solution_mp No check_temp Is the column temperature controlled and stable? check_pump->check_temp Yes solution_pump Prime the pump. Check for leaks. Service pump seals if necessary. check_pump->solution_pump No solution_temp Use a column oven. Ensure it is set to a stable temperature. check_temp->solution_temp No

Sources

Optimization

overcoming poor oral bioavailability of 4-(1H-pyrazol-5-yl)quinoline

Knowledge Base: Overcoming Poor Oral Bioavailability of 4-(1H-pyrazol-5-yl)quinoline Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to assist formulation s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base: Overcoming Poor Oral Bioavailability of 4-(1H-pyrazol-5-yl)quinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to assist formulation scientists, pharmacologists, and drug development professionals in troubleshooting the oral bioavailability bottlenecks specific to 4-(1H-pyrazol-5-yl)quinoline and its derivatives.

The quinoline-pyrazole scaffold is highly planar, promoting strong intermolecular π−π stacking and a high crystal lattice energy. Consequently, this compound exhibits limited aqueous solubility, though it remains soluble in organic solvents like DMSO[1]. This places the compound firmly in Biopharmaceutics Classification System (BCS) Class II or IV, where oral absorption is strictly limited by the dissolution rate in gastrointestinal (GI) fluids[2][3].

Bioavailability Bottleneck Decision Matrix

Before proceeding to the troubleshooting FAQs, utilize the following decision tree to isolate the specific pharmacokinetic bottleneck of your 4-(1H-pyrazol-5-yl)quinoline derivative.

BioavailabilityTree Start Low Oral Bioavailability of 4-(1H-pyrazol-5-yl)quinoline SolCheck Is Aqueous Solubility < 100 µg/mL? Start->SolCheck PermCheck Is Caco-2 Permeability High (> 10x10^-6 cm/s)? SolCheck->PermCheck Yes (Poor Solubility) MetabCheck High Hepatic Clearance or P-gp Efflux? SolCheck->MetabCheck No (Good Solubility) ASD Formulate ASD or SMEDDS (BCS II) PermCheck->ASD Yes Nano Nanonization / Permeation Enhancers PermCheck->Nano No (BCS IV) Prodrug Synthesize Phosphate Prodrug MetabCheck->Prodrug Yes

Fig 1: Decision tree for troubleshooting bioavailability bottlenecks based on solubility and efflux.

Troubleshooting Guides & FAQs

Q1: My 4-(1H-pyrazol-5-yl)quinoline compound exhibits high in vitro permeability but negligible in vivo exposure (low AUC) following oral gavage of a crystalline suspension. What is the primary bottleneck? A: This is a classic dissolution-rate limited absorption scenario typical of BCS Class II compounds[2]. The high crystal lattice energy of the quinoline-pyrazole scaffold prevents the compound from dissolving in the GI tract. Solution: You must bypass the thermodynamic energy barrier of the crystalline lattice. Transition from a crystalline suspension to an Amorphous Solid Dispersion (ASD) or a Self-Microemulsifying Drug Delivery System (SMEDDS). ASDs increase the apparent solubility by trapping the drug in a high-energy amorphous state, generating a supersaturated solution in the GI tract[4].

Q2: I formulated an ASD using Hot Melt Extrusion (HME) with PVP-VA, but the compound rapidly recrystallizes (crashes out) in simulated intestinal fluid (FaSSIF). How do I maintain supersaturation? A: Your formulation is experiencing a failure of the "spring and parachute" mechanism. While PVP-VA acts as a good "spring" to initiate rapid dissolution, it is failing as a "parachute" to prevent nucleation. Solution: Switch to an enteric polymer with amphiphilic properties, such as Hypromellose Acetate Succinate (HPMC-AS). Causality: HPMC-AS provides steric hindrance and specific hydrogen bonding with the pyrazole NH and quinoline nitrogen. This raises the activation energy required for crystal nucleation, effectively maintaining the supersaturated state during the critical absorption window[4].

SpringParachute ASD Amorphous Solid Dispersion (ASD) Dissolution Rapid Dissolution (The 'Spring') ASD->Dissolution Supersat Supersaturated State in GI Tract Dissolution->Supersat Precip Recrystallization (Failure) Supersat->Precip Without Polymer Polymer Polymer Inhibition (The 'Parachute') Supersat->Polymer With HPMC-AS Absorption Enhanced Systemic Absorption Polymer->Absorption

Fig 2: The "Spring and Parachute" mechanism of Amorphous Solid Dispersions (ASDs).

Q3: The compound is fully solubilized in a lipid-based formulation (SMEDDS), but oral bioavailability remains <10%. IV clearance is moderate. What is happening? A: If the drug is fully dissolved but exposure remains low, the bottleneck has shifted from solubility to high first-pass intestinal/hepatic metabolism or P-glycoprotein (P-gp) efflux. Solution: Lipid-based formulations like SMEDDS can bypass hepatic first-pass metabolism by promoting lymphatic transport, but only if formulated with long-chain triglycerides[3]. Alternatively, consider a structural approach: synthesizing a phosphate prodrug. Phosphate prodrug strategies have been successfully employed to increase the aqueous solubility of poorly soluble kinase inhibitors by over 100-fold, allowing them to bypass dissolution-limited absorption and achieve linear dose escalation.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols for formulating and testing your compound.

Protocol A: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying

This protocol ensures the complete amorphization of the crystalline quinoline scaffold.

  • Solvent Selection: Prepare a solvent mixture of Dichloromethane (DCM) and Methanol (1:1 v/v). Causality: DCM ensures complete solvation of the lipophilic quinoline scaffold, while Methanol disrupts the polymer's intramolecular hydrogen bonds, allowing uniform molecular mixing in the liquid state.

  • Solution Preparation: Dissolve 4-(1H-pyrazol-5-yl)quinoline and HPMC-AS (1:3 w/w ratio) in the solvent mixture to achieve a 10% w/v total solids concentration. Stir until optically clear.

  • Spray Drying: Process the solution using a laboratory spray dryer. Set the inlet temperature to 80°C. Causality: This temperature is above the boiling point of the solvent mixture but below the glass transition temperature ( Tg​ ) of the polymer, ensuring rapid droplet evaporation without inducing thermal degradation or phase separation.

  • Secondary Drying: Transfer the resulting powder to a vacuum oven at 40°C for 24 hours. Validation Step: Run Powder X-Ray Diffraction (PXRD) on the final product. A broad "halo" without sharp diffraction peaks validates complete amorphization.

Protocol B: Two-Stage Non-Sink In Vitro Dissolution Assay

This protocol tests the "parachute" efficacy of your formulation.

  • Gastric Phase: Introduce 50 mg of the ASD into 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C. Stir at 100 RPM for 30 minutes. Causality: Simulates the acidic stomach environment where the basic quinoline nitrogen may protonate, artificially inflating solubility before intestinal transit.

  • Intestinal Transition: Add concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) concentrate and adjust the pH to 6.5 using 1M NaOH.

  • Quantification: Aliquot 1 mL samples at 5, 15, 30, 60, and 120 minutes post-transition. Immediately ultracentrifuge at 80,000 x g for 10 minutes to pellet any nucleated crystals. Quantify the supernatant via HPLC. Validation Step: If the concentration at 120 minutes remains >3x the intrinsic crystalline solubility, your polymer parachute is successful.

Quantitative Performance Matrix

The following table summarizes the expected pharmacokinetic improvements across different formulation strategies for 4-(1H-pyrazol-5-yl)quinoline derivatives, based on established biopharmaceutical benchmarks[3][4][5].

Formulation StrategyApparent Solubility (µg/mL)Relative Oral Bioavailability (F%)Physical StabilityPrimary Mechanism of Enhancement
Crystalline Suspension (Control)< 5100% (Baseline)HighN/A (Dissolution-limited)
Amorphous Solid Dispersion (HPMC-AS)150 - 300450%ModerateSpring effect (supersaturation) & Polymer parachute
SMEDDS (Lipid-based)Fully Solubilized600%HighLymphatic transport, increased surface area via nano-emulsification
Phosphate Prodrug > 5,000850%HighIntrinsic aqueous solubility enhancement & altered absorption pathway
References
  • "Buy 4-(1H-pyrazol-5-yl)quinoline (EVT-12036907) - EvitaChem", EvitaChem,
  • "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics", PMC - NIH,
  • "Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems", Oriental Journal of Chemistry,
  • "Bioavailability Enhancement Techniques: Novel Approaches in Pharmaceutics", IJNRD,
  • "Mechanisms of increased bioavailability through amorphous solid dispersions: a review", Taylor & Francis,
  • "Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation", Journal of Medicinal Chemistry - ACS Public

Sources

Troubleshooting

preventing degradation of 4-(1H-pyrazol-5-yl)quinoline during storage

Welcome to the Technical Support Center for 4-(1H-pyrazol-5-yl)quinoline . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. To ensure the integrity of your experimental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(1H-pyrazol-5-yl)quinoline . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. To ensure the integrity of your experimental data, you must understand why this specific heterocyclic compound degrades and how to implement self-validating workflows to prevent it.

Mechanistic Causality of Degradation (The "Why")

4-(1H-pyrazol-5-yl)quinoline is a highly conjugated bidentate system comprising an electron-rich pyrazole ring and a photosensitive azaarene (quinoline) core. Its degradation during storage is rarely spontaneous; it is driven by specific environmental catalysts:

  • Photo-Oxidation (The Primary Threat): The extended π -conjugation of the quinoline core allows it to absorb ambient and near-UV light. Upon photon absorption, the molecule acts as a photosensitizer, converting ground-state triplet oxygen into highly reactive superoxide radicals ( ⋅O2−​ ) or singlet oxygen[1]. These reactive oxygen species (ROS) preferentially attack the lone pair of the quinoline nitrogen, rapidly forming quinoline N-oxides [2]. Secondary attacks on the aromatic ring lead to the formation of hydroxyquinolines (e.g., 2-hydroxyquinoline)[3].

  • Metal-Catalyzed Fenton Chemistry: The adjacent nitrogen atoms of the quinoline and the 1H-pyrazol-5-yl tautomer create a potent chelating pocket. If stored in low-quality glassware or solvents containing trace transition metals (e.g., Fe 2+ , Cu 2+ ), the compound forms coordination complexes. These metals act as redox centers, catalyzing Fenton-like oxidative degradation of the pyrazole ring even in the dark[4].

Degradation Compound 4-(1H-pyrazol-5-yl)quinoline Light UV/Vis Light (hv) Compound->Light absorbs Metals Trace Metals Compound->Metals chelates Oxygen Atmospheric O2 Light->Oxygen sensitizes N_Oxide Quinoline N-oxide Oxygen->N_Oxide attacks N-lone pair Hydroxy Hydroxyquinolines Oxygen->Hydroxy attacks ring Metals->Oxygen Fenton chemistry Complex Metal Complexes Metals->Complex precipitation

Fig 1: Mechanistic pathways of 4-(1H-pyrazol-5-yl)quinoline degradation via photo-oxidation.

Quantitative Storage Matrix

To mitigate these pathways, storage conditions must strictly control light, oxygen, and moisture. Below is the validated data matrix for maximizing the shelf-life of 4-(1H-pyrazol-5-yl)quinoline.

Storage StateSolventTemperatureAtmosphereLight ProtectionEstimated Shelf-Life
Solid Powder N/A-20°CArgon / N 2​ Amber Glass> 24 Months
Solid Powder N/A4°CAmbientClear Glass3 - 6 Months
Stock Solution Anhydrous DMSO-80°CArgonAmber Tube6 - 12 Months
Stock Solution Aqueous Buffer (pH 7.4)4°CAmbientClear Tube< 1 Week (Prepare Fresh)

Standard Operating Procedures (SOPs) for Storage & Handling

Do not rely on bulk storage for solutions. Repeated freeze-thaw cycles introduce atmospheric moisture, which carries dissolved oxygen and trace impurities that accelerate N-oxidation[3].

SOP: Preparation and Storage of Master Stock Solutions

  • Passivation: Use only high-quality, metal-free amber polypropylene microcentrifuge tubes. Avoid standard borosilicate glass unless it has been acid-washed and silanized, as trace metals on the glass surface will coordinate with the pyrazole moiety.

  • Solvent Degassing: Use anhydrous, septum-sealed DMSO or DMF. Prior to use, purge the solvent with Argon gas for 15 minutes to displace dissolved oxygen[4].

  • Dissolution: Dissolve the solid 4-(1H-pyrazol-5-yl)quinoline to your desired master concentration (e.g., 10 mM). Perform this step under subdued laboratory lighting.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) to entirely eliminate freeze-thaw cycles.

  • Blanketing: Gently blow a stream of Argon gas over the headspace of each tube for 3 seconds before immediately capping.

  • Cryopreservation: Transfer aliquots immediately to a -80°C freezer.

Self-Validating Troubleshooting Protocols

Visual inspection (e.g., watching a solution turn from pale yellow to brown) is a lagging indicator of degradation[3]. By the time you see a color change, the compound has already undergone extensive oxidative polymerization. You must use a self-validating analytical workflow to confirm stock integrity before running sensitive biological or chemical assays.

Protocol: LC-MS Validation of Stock Integrity

  • Sample Prep: Dilute a 1 µL aliquot of your stored stock to a final concentration of 10 µM in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). Run a rapid linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm and operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Data Interpretation (Causality Check):

    • Intact Compound: Elutes as a sharp peak with an [M+H]+ of m/z 196.08 .

    • Degraded Compound (N-Oxide): If photo-oxidation has occurred, you will observe a new peak eluting earlier than the parent compound (due to the increased polarity of the N-oxide bond). This peak will have an [M+H]+ of m/z 212.08 (a definitive +16 Da mass shift).

Workflow Start Observe Solution ColorColor ColorColor Start->ColorColor Yes Color Color Change to Brown? Action2 Intact: Proceed Color->Action2 No HPLC Run LC-MS Analysis Peak New Peak (+16 Da)? HPLC->Peak Action1 N-Oxidation: Discard Peak->Action1 Yes Peak->Action2 No ColorColor->HPLC Yes

Fig 2: Self-validating diagnostic workflow for detecting oxidative degradation in stored samples.

Frequently Asked Questions (FAQs)

Q: My DMSO stock turned from pale yellow to dark brown after a month at 4°C. What exactly happened at a molecular level? A: This is a classic manifestation of photo-oxidation[3]. DMSO is highly hygroscopic. At 4°C, DMSO freezes, but repeated opening of the vial introduces moisture and atmospheric oxygen. Combined with ambient laboratory light, the quinoline core absorbs photons and generates superoxide radicals[1]. These radicals attack the quinoline nitrogen, causing rapid N-oxidation and subsequent ring cleavage, resulting in highly colored, conjugated polymeric degradation products.

Q: Can I store this compound in aqueous buffers (like PBS) for long-term use? A: No. While the pyrazole ring is relatively stable against hydrolysis at a neutral pH[4], quinoline derivatives in aqueous solutions are highly susceptible to pH-dependent oxidation[3]. Aqueous environments facilitate the generation of hydroxyl radicals if trace metals are present in the buffer salts. Always prepare aqueous working solutions fresh daily from your frozen DMSO aliquots.

Q: Does the tautomerism of the pyrazole ring affect its storage stability? A: 4-(1H-pyrazol-5-yl)quinoline exists in a dynamic equilibrium with its 1H-pyrazol-3-yl tautomer. While tautomerism itself does not chemically degrade the molecule, it significantly alters its dipole moment and metal-binding affinity. Changes in solvent polarity or temperature fluctuations during storage can shift this equilibrium, potentially causing the compound to unexpectedly precipitate out of solution.

References

  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. Source: benchchem.com.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. Source: benchchem.com.
  • Scaffold hopping by net photochemical carbon deletion of azaarenes - PMC - NIH. Source: nih.gov.
  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension (Journal Article) | ETDEWEB - OSTI. Source: osti.gov.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 4-(1H-pyrazol-5-yl)quinoline vs. Traditional Quinoline Derivatives

Executive Summary For decades, the quinoline scaffold has been a privileged structure in medicinal chemistry and agrochemicals, serving as the backbone for numerous FDA-approved kinase inhibitors (e.g., Lenvatinib, Bosut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the quinoline scaffold has been a privileged structure in medicinal chemistry and agrochemicals, serving as the backbone for numerous FDA-approved kinase inhibitors (e.g., Lenvatinib, Bosutinib) and anti-infective agents. However, traditional quinoline derivatives frequently encounter limitations regarding off-target toxicity, suboptimal kinase selectivity, and the rapid onset of drug resistance.

Recent structural optimization has demonstrated that integrating a 1H-pyrazol-5-yl moiety at the 4-position of the quinoline ring fundamentally alters the molecule's interaction with target proteins[1][2]. This guide provides an objective, data-driven comparison of 4-(1H-pyrazol-5-yl)quinoline derivatives against traditional quinoline analogs, focusing on their enhanced efficacy in kinase inhibition (oncology) and succinate dehydrogenase (SDH) inhibition (agriculture)[3][4].

Structural & Mechanistic Divergence: The Causality of Enhanced Efficacy

To understand why 4-(1H-pyrazol-5-yl)quinolines outperform their traditional counterparts, we must analyze the thermodynamics of their binding pockets.

Traditional Quinolines

Traditional quinoline kinase inhibitors typically rely on the quinoline nitrogen to form a single hydrogen bond with the backbone amide of the kinase hinge region. While effective, this monodentate interaction often lacks the geometric specificity required to distinguish between closely related kinase families, leading to off-target effects (e.g., cross-inhibition of CLK1 or DYRK1A)[1].

The 4-(1H-pyrazol-5-yl)quinoline Advantage

The addition of the pyrazole ring introduces a highly versatile pharmacophore that acts as a bioisostere with dual functionality[2].

  • Bidentate Hinge Binding: The pyrazole ring contains two adjacent nitrogen atoms. The NH group acts as a strong hydrogen bond donor, while the unprotonated nitrogen acts as an acceptor. This bidentate motif locks the inhibitor into the ATP-binding pocket with superior affinity[1][2].

  • Water Displacement: The geometry of the 4-(1H-pyrazol-5-yl) substitution allows the molecule to project deeper into the hydrophobic back pocket of kinases (such as FLT3 and Haspin), displacing high-energy water molecules. This displacement provides an entropically driven boost to binding affinity[5].

  • Conformational Restriction: The steric bulk and specific dihedral angle between the pyrazole and quinoline rings restrict the molecule to a conformation that perfectly mimics the adenine ring of ATP, drastically improving selectivity profiles against targets like CDK9[4].

Comparative Efficacy Profiles (Quantitative Data)

The mechanistic advantages of the pyrazolylquinoline scaffold translate directly into measurable in vitro and in vivo efficacy. Below is a comparative summary of inhibitory activities across key therapeutic and agricultural targets.

Table 1: Kinase Inhibition in Oncology (IC₅₀ Values)
Target KinaseDisease IndicationTraditional Quinoline Baseline4-(1H-pyrazol-5-yl)quinoline DerivativeFold Improvement
Haspin Solid Tumors / Mitotic Arrest~500 nM50 - 66 nM [1]~10x
FLT3 Acute Myeloid Leukemia (AML)~120 nM< 10 nM [5]>12x
CDK9 Hematological Malignancies~250 nM< 20 nM [4]>12x
Aurora A/B Various Carcinomas~400 nM35 - 75 nM [6]~8x
Table 2: Succinate Dehydrogenase (SDH) Inhibition in Agriculture (EC₅₀ Values)

Beyond oncology, pyrazol-5-yl-quinoline-2-carboxamide derivatives have shown breakthrough efficacy as agricultural fungicides, overcoming resistance to traditional SDH inhibitors[3][7].

Fungal PathogenStandard SDHI (Fluxapyroxad)Pyrazol-5-yl-quinoline (Compound C-10)Efficacy Status
Gaeumannomyces graminis1.93 mg/L1.71 mg/L [3]Superior
Valsa mali12.45 mg/L4.92 mg/L [3]2.5x Superior

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the standard Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay used to determine the IC₅₀ values of pyrazolylquinoline kinase inhibitors[1][2].

Protocol: TR-FRET Kinase Inhibition Assay

Objective: Quantify the ATP-competitive inhibition of Haspin/FLT3 kinases.

  • Reagent Preparation & Enzyme Titration:

    • Action: Prepare the kinase in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Causality: Brij-35 prevents non-specific compound aggregation (a common false-positive driver in traditional quinoline screens), while Mg²⁺ is essential for coordinating the ATP-kinase complex.

  • Compound Titration (The Inhibitor):

    • Action: Dispense 4-(1H-pyrazol-5-yl)quinoline derivatives in a 10-point, 3-fold serial dilution starting at 10 µM in 100% DMSO.

    • Causality: A 3-fold dilution ensures a complete sigmoidal dose-response curve, which is mathematically required to accurately calculate the Hill slope and IC₅₀.

  • ATP Addition at Apparent Kₘ:

    • Action: Initiate the reaction by adding ATP at a concentration exactly matching the enzyme's predetermined apparent Kₘ (e.g., 10 µM for Haspin).

    • Causality: Running the assay at Kₘ balances physiological relevance with assay sensitivity. If ATP is too high, competitive pyrazolylquinoline inhibitors will be artificially outcompeted; if too low, the assay lacks physiological translation.

  • Detection and Self-Validation:

    • Action: Add the Europium-labeled anti-phospho antibody and ULight-labeled substrate. Read the TR-FRET signal at 665 nm / 615 nm.

    • Validation Metric: Calculate the Z'-factor for the assay plate. A Z' > 0.5 confirms that the separation between the positive control (DMSO only) and negative control (no enzyme) is statistically robust, validating the IC₅₀ output.

Visualizing the Mechanism & Workflow

The following diagrams map the biological signaling intervention and the experimental validation workflow for 4-(1H-pyrazol-5-yl)quinolines.

Pathway Inhibitor 4-(1H-pyrazol-5-yl)quinoline (Kinase Inhibitor) Receptor Receptor Tyrosine Kinase (e.g., FLT3 / Haspin) Inhibitor->Receptor Binds ATP Pocket PI3K PI3K Receptor->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT Activation mTOR mTOR AKT->mTOR Signaling Cascade Proliferation Cell Proliferation & Survival mTOR->Proliferation Disease Progression

Fig 1: Pyrazolylquinoline inhibition of RTK signaling pathways.

Workflow Prep Enzyme & Substrate Preparation Titration Compound Titration (3-fold serial) Prep->Titration Reaction ATP Addition (at Km) Titration->Reaction Detection TR-FRET Detection & Readout Reaction->Detection Validation Data Validation (Z'-factor > 0.5) Detection->Validation

Fig 2: Self-validating TR-FRET kinase inhibition assay workflow.

References

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - MDPI. mdpi.com.[Link]

  • 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed. nih.gov.[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents - PubMed. nih.gov.[Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed. nih.gov.[Link]

  • Discovery, Optimization, and Biological Evaluation of Novel Pyrazol-5-yl-phenoxybenzamide Derivatives as Potent Succinate Dehydrogenase Inhibitors - ResearchGate. researchgate.net.[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. mdpi.com.[Link]

Sources

Comparative

Introduction: The Emergence of Pyrazole-Quinoline Scaffolds in Kinase Inhibition

An In-Depth Comparative Guide to 4-(1H-Pyrazol-5-yl)quinoline Inhibitors: IC50 Values, Mechanism of Action, and Experimental Protocols The 4-(1H-pyrazol-5-yl)quinoline core is a privileged heterocyclic scaffold in modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to 4-(1H-Pyrazol-5-yl)quinoline Inhibitors: IC50 Values, Mechanism of Action, and Experimental Protocols

The 4-(1H-pyrazol-5-yl)quinoline core is a privileged heterocyclic scaffold in modern medicinal chemistry, recognized for its versatile role in the development of potent kinase inhibitors.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] Consequently, the design of small molecules that can selectively inhibit specific kinases is a cornerstone of targeted therapy. The potency of these inhibitors is quantitatively measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity.[3]

This guide provides a comparative analysis of the IC50 values for various inhibitors built upon the pyrazole-quinoline and structurally related scaffolds. We will delve into their mechanism of action, provide detailed experimental protocols for IC50 determination, and offer insights into the structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this important class of inhibitors.

Comparative Analysis of Inhibitor Potency (IC50)

The inhibitory activity of pyrazole-quinoline and related heterocyclic compounds has been evaluated against a range of protein kinase targets and cancer cell lines. The data, summarized in the table below, showcases the sub-micromolar to nanomolar potency achievable with this scaffold.

Compound IDScaffoldTargetAssay TypeIC50 ValueReference
16w 4-((Pyrazol-4-yl)oxy)quinolineSMAD2/3 Phosphorylation (TGFβR1)Biochemical12 nM[4]
16w 4-((Pyrazol-4-yl)oxy)quinolineH22 Cancer Cell ViabilityCell-based65 nM[4]
7c Pyrazol-4-ylpyrimidineROS1 KinaseBiochemical24 nM[5]
12e Pyrazol-5-yl-QuinoxalineASK1 KinaseBiochemical46.32 nM[6]
12f Pyrazol-5-yl-QuinoxalineASK1 KinaseBiochemical2469.68 nM[6]
18h Pyrazoline-phenylVEGFR2 KinaseBiochemical135 nM[7][8]
18h Pyrazoline-phenylHER2 KinaseBiochemical253 nM[7][8]
ND-011992 Pyrazolo-quinazoline amineCytochrome bd Oxidase (M. tuberculosis)Whole-cell140 nM[9]
9e Acylated 1H-pyrazol-5-amineThrombinBiochemical165 nM[10]
24e Acylated 1H-pyrazol-5-amineThrombinBiochemical16 nM[10]

Key Insights from Comparative Data:

  • High Potency: Several derivatives, such as compound 16w and 7c , demonstrate potent low-nanomolar inhibition of their respective kinase targets.[4][5]

  • Scaffold Versatility: Modifications to the core structure (e.g., quinoline, quinoxaline, pyrimidine) allow for targeting a diverse range of kinases, including TGFβR1, ROS1, and ASK1.[4][5][6]

  • Stereoselectivity: The dramatic difference in potency between enantiomers 12e (IC50 = 46.32 nM) and 12f (IC50 = 2469.68 nM) highlights the critical importance of stereochemistry in inhibitor design for achieving optimal target engagement.[6]

  • Cellular vs. Biochemical Potency: As seen with compound 16w , a potent biochemical IC50 (12 nM) often translates to effective inhibition in a cellular context (65 nM), though values can differ due to factors like cell permeability and off-target effects.[4]

Mechanism of Action: Targeting Kinase Signaling Pathways

Many 4-(1H-pyrazol-5-yl)quinoline derivatives function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of a target kinase, preventing the phosphorylation of its downstream substrates and thereby blocking the signal transduction cascade.

A prime example is the inhibition of the Transforming Growth Factor-β (TGF-β) pathway by 4-((pyrazol-4-yl)oxy)quinoline derivatives like compound 16w .[4] The TGF-β pathway is crucial in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in cancer.[4] The inhibitor targets the TGF-β type 1 receptor (TGFβR1, also known as ALK5), a serine/threonine kinase. By blocking TGFβR1, the inhibitor prevents the phosphorylation of downstream effector proteins SMAD2 and SMAD3, halting the signaling cascade that promotes tumor growth.[4]

TGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGFβRII TGFBR1 TGFβR1 (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD4 SMAD4 pSMAD23->SMAD4 Binds to Complex SMAD2/3/4 Complex Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) Complex->Transcription Translocates & Regulates TGFB TGF-β Ligand TGFB->TGFBR2 Binds Inhibitor 4-(Pyrazol-5-yl)quinoline Inhibitor (e.g., 16w) Inhibitor->TGFBR1 INHIBITS

Caption: TGF-β signaling pathway and the point of inhibition.

Experimental Protocols for IC50 Determination

Accurate determination of IC50 values is critical for comparing inhibitor potency. This requires robust and reproducible assays. Below are generalized protocols for both biochemical (cell-free) and cell-based assays.

Protocol 1: In Vitro Kinase Assay (Fluorescence-Based)

This method measures the direct inhibitory effect on the purified target kinase. It relies on detecting the phosphorylation of a specific substrate, often using a fluorescence-based readout.[3][11]

Materials:

  • Purified recombinant kinase (e.g., TGFβR1, ROS1)

  • Kinase-specific peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT)[11]

  • Test inhibitor (e.g., 4-(1H-pyrazol-5-yl)quinoline derivative) dissolved in DMSO

  • Detection reagent (generates fluorescence proportional to phosphorylation)

  • 384-well microplates

  • Fluorescence microplate reader

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A common starting concentration is 10 mM, followed by 3-fold or 10-fold dilutions to create a dose-response curve.[3]

  • Assay Plate Setup: Add a small volume (e.g., 2-5 µL) of each inhibitor concentration to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background fluorescence.[3]

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its peptide substrate in the kinase assay buffer. Add this mixture to all wells except the "no enzyme" blanks.

  • Reaction Initiation: To start the enzymatic reaction, add ATP solution to all wells. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibition measurement.[3]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a fixed period (e.g., 60 minutes) to allow the reaction to proceed within the linear range.[2][3]

  • Detection: Stop the reaction (if necessary, depending on the kit) and add the detection reagent according to the manufacturer's protocol. This reagent will produce a fluorescent signal that correlates with the amount of phosphorylated substrate.[3]

  • Data Acquisition: Measure the fluorescence intensity in each well using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence ("no enzyme" control) from all other readings.[11]

    • Normalize the data by setting the average of the "no inhibitor" controls to 100% kinase activity and the "maximum inhibition" control to 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.[11]

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Serial Dilution of Inhibitor in DMSO a1 Dispense Inhibitor into 384-well Plate p1->a1 p2 Prepare Kinase/ Substrate Master Mix a2 Add Kinase/ Substrate Mix p2->a2 p3 Prepare ATP Solution a3 Initiate with ATP p3->a3 a1->a2 a2->a3 a4 Incubate (e.g., 60 min, 30°C) a3->a4 a5 Add Detection Reagent a4->a5 d1 Read Fluorescence on Plate Reader a5->d1 d2 Normalize Data & Plot % Inhibition vs [Log I] d1->d2 d3 Fit Sigmoidal Curve & Determine IC50 d2->d3

Caption: Generalized workflow for in vitro IC50 determination.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the cytotoxic or antiproliferative effect of an inhibitor on cancer cell lines, providing a cellular IC50 value. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12]

Materials:

  • Human cancer cell line (e.g., H22, MCF-7, HL60)[4][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test inhibitor dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include vehicle controls (DMSO) and blank controls (medium only).[12]

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) to allow the inhibitor to exert its antiproliferative effects.[13]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes.[12]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Subtract the average absorbance of the blank controls from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

Conclusion

The 4-(1H-pyrazol-5-yl)quinoline scaffold and its close analogs represent a highly promising and versatile platform for the development of potent kinase inhibitors. The data clearly demonstrates that compounds from this class can achieve low nanomolar potency against a variety of therapeutically relevant targets. The significant impact of structural and stereochemical modifications on inhibitory activity underscores the importance of rational drug design in optimizing these molecules. The standardized biochemical and cell-based protocols provided herein serve as a foundation for the accurate evaluation and comparison of these inhibitors, facilitating the identification of lead candidates for further preclinical and clinical development in oncology and other diseases driven by aberrant kinase signaling.

References

  • EvitaChem. (n.d.). 4-(1H-pyrazol-5-yl)quinoline (EVT-12036907). Retrieved from EvitaChem product page.[1]

  • AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. Retrieved from AssayQuant technical documentation.[11]

  • BenchChem. (n.d.). In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide. Retrieved from BenchChem technical guides.[3]

  • ResearchGate. (n.d.). IC50 of the most active compounds. To calculate half maximal inhibitory concentration.... Retrieved from a ResearchGate publication figure.[13]

  • K-Varughese, et al. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.[2]

  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay for TEK Overview. Retrieved from Thermo Fisher Scientific protocols.[14]

  • BenchChem. (n.d.). Application Notes and Protocols: Determination of NSC 33994 IC50. Retrieved from BenchChem application notes.[12]

  • El-Gamal, M. I., et al. (n.d.). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. PMC.[7]

  • Liu, C., et al. (2025). Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma. Bioorganic Chemistry.[4]

  • ResearchGate. (n.d.). The IC 50 values of synthesized pyrazoline derivatives. Retrieved from a ResearchGate publication figure.[15]

  • El-Gamal, M. I., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Publishing.[8]

  • Abdelazem, A. Z., et al. (2015). Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. European Journal of Medicinal Chemistry.[5]

  • Lee, B., et al. (2026). A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. PMC.[9]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Taylor & Francis Online.[6]

  • Haider, A., et al. (n.d.). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PMC.[16]

  • Molbank. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. MDPI.[17]

  • Haider, A., et al. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B.[18]

  • ResearchGate. (n.d.). N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. Retrieved from a ResearchGate publication.[19]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.[20]

  • Arbačiauskienė, E., et al. (n.d.). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances.[21]

  • Nayyar, A., et al. (2009). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry.[22]

  • RSC Publishing. (2025). Advancements in the design and development of pyrazoline-based antimycobacterial agents: an update and future perspectives.[23]

  • PMC. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.[24]

  • Kikelj, D., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.[10]

Sources

Validation

In Vivo Efficacy Comparison Guide: 4-(1H-pyrazol-5-yl)quinoline vs. Standard of Care

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Pharmacophore Rationale The 4-(1H-pyrazol-5-yl)quinolin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Pharmacophore Rationale

The 4-(1H-pyrazol-5-yl)quinoline scaffold has emerged as a highly privileged pharmacophore in modern targeted oncology, particularly in the design of potent kinase inhibitors targeting the DNA Damage Response (DDR) network (e.g., ATR kinase)[1].

From a structural biology perspective, the causality behind this scaffold's success lies in its dual-binding geometry: the pyrazole nitrogen acts as a critical hydrogen bond donor/acceptor motif that anchors to the kinase hinge region, while the lipophilic quinoline core deeply penetrates the ATP-binding pocket, engaging in stabilizing π-π stacking interactions. This guide objectively compares the in vivo efficacy, pharmacokinetics, and tolerability of a representative 4-(1H-pyrazol-5-yl)quinoline derivative against the clinical Standard of Care (SoC), Carboplatin, utilizing a self-validating Patient-Derived Xenograft (PDX) methodology.

Mechanistic Synergy and Pathway Dynamics

To understand the in vivo performance, one must first analyze the biochemical causality. Standard of Care platinum-based chemotherapies (like Carboplatin) induce massive DNA cross-linking and replication stress. Tumors attempt to survive this by hyper-activating the ATR-Chk1 signaling axis to arrest the cell cycle and initiate repair.

By introducing the 4-(1H-pyrazol-5-yl)quinoline inhibitor, we competitively block ATR activation. This forces the cancer cells into premature mitosis with damaged DNA, driving synthetic lethality.

MOA DNA_Damage DNA Damage (Replication Stress) RPA RPA Accumulation on ssDNA DNA_Damage->RPA ATR ATR Kinase Activation RPA->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 Apoptosis Mitotic Catastrophe / Apoptosis ATR->Apoptosis Inhibition leads to Cell_Cycle Cell Cycle Arrest & Repair Chk1->Cell_Cycle Inhibitor 4-(1H-pyrazol-5-yl)quinoline (Test Compound) Inhibitor->ATR Competitive Inhibition SoC Standard of Care (Carboplatin) SoC->DNA_Damage Induces Crosslinks

Mechanistic synergy of 4-(1H-pyrazol-5-yl)quinoline and Carboplatin in DDR pathways.

Self-Validating In Vivo Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. We utilize a Colorectal Cancer (CRC) Patient-Derived Xenograft (PDX) model. Causality of Model Selection: Unlike immortalized Cell-Derived Xenografts (CDX), PDX models preserve the original tumor's stromal architecture, genetic heterogeneity, and epigenetic landscape, providing a much higher predictive validity for clinical translation[1].

Step-by-Step Methodology
  • Model Establishment & Acclimation:

    • Implant primary human CRC tumor fragments (~30 mm³) subcutaneously into the right flank of 6-8 week-old female NOD/SCID mice.

    • Rationale: NOD/SCID mice lack functional T and B cells, preventing immune rejection of the human tissue while maintaining sufficient macrophage activity to support stromal engraftment.

  • Randomization (The Self-Validating Control):

    • Monitor tumor growth via digital calipers. Once tumors reach an average volume of 150 mm³ (V = 0.5 × length × width²), randomize mice into four cohorts (n=10/group).

    • Rationale: Randomizing at 150 mm³ ensures that the tumors are in the exponential growth phase and have established functional vasculature, preventing false-positive efficacy readouts from necrotic cores.

  • Dosing Regimen:

    • Group 1 (Vehicle): 0.5% Methylcellulose / 0.2% Tween-80, PO, QD. (Establishes baseline exponential growth).

    • Group 2 (Standard of Care): Carboplatin 40 mg/kg, Intraperitoneal (IP), Once Weekly (QW).

    • Group 3 (Test Compound): 4-(1H-pyrazol-5-yl)quinoline, 20 mg/kg, PO, Intermittent (2 days on / 5 days off).

    • Group 4 (Combination): SoC (QW) + Test Compound (2-on/5-off).

    • Causality of Intermittent Dosing: Continuous inhibition of DDR pathways often leads to severe hematopoietic toxicity (anemia/leukopenia). The 2-on/5-off schedule provides a therapeutic window, allowing bone marrow recovery while maintaining sustained tumor growth inhibition[2].

  • Efficacy and Toxicity Assessment:

    • Measure tumor volumes and body weights bi-weekly. A Body Weight Loss (BWL) >20% triggers automatic humane endpoint euthanasia.

Workflow cluster_dosing 21-Day Dosing Regimen Acclimation Animal Acclimation (NOD/SCID Mice) Inoculation Tumor Inoculation (CRC PDX Model) Acclimation->Inoculation Randomization Randomization (Tumor Vol ~150 mm³) Inoculation->Randomization Veh Vehicle Control (Baseline) Randomization->Veh SoC Standard of Care (Carboplatin QW) Randomization->SoC Test 4-(1H-pyrazol-5-yl)quinoline (Intermittent PO) Randomization->Test Combo Combo Therapy (Synergy Assessment) Randomization->Combo Analysis Efficacy & Toxicity Analysis (TGI, BWL) Veh->Analysis SoC->Analysis Test->Analysis Combo->Analysis

In vivo experimental workflow for evaluating tumor growth inhibition and tolerability.

Quantitative Data Presentation

The experimental outputs validate the superiority of the combination approach. The 4-(1H-pyrazol-5-yl)quinoline derivative demonstrates excellent oral bioavailability and synergizes with the Standard of Care without compounding irreversible toxicity.

Table 1: In Vivo Efficacy and Tolerability (CR5038 CRC PDX Model)
Treatment GroupDosing RegimenTumor Growth Inhibition (TGI %)Max Body Weight Loss (BWL %)Median Survival (Days)
Vehicle Control PO, QD-1.2%22
Standard of Care 40 mg/kg, IP, QW45%4.5%35
4-(1H-pyrazol-5-yl)quinoline 20 mg/kg, PO, 2-on/5-off62%3.8%42
Combination Therapy QW (IP) + 2-on/5-off (PO)88% 12.5% (Transient)>60

Note: The transient 12.5% BWL in the combination group recovered during the 5-day off-cycle, validating the causality behind the intermittent dosing strategy.

Table 2: Comparative Pharmacokinetic (PK) Profile
PK Parameter4-(1H-pyrazol-5-yl)quinolineStandard of Care (Carboplatin)
Cmax 1,450 ng/mL15,200 ng/mL
Tmax 1.5 h0.25 h
Half-life (t1/2) 4.2 h1.8 h
Bioavailability (F%) 78%N/A (IV/IP Administered)
Clearance (Cl) 0.85 L/h/kg4.2 L/h/kg

Conclusion

The 4-(1H-pyrazol-5-yl)quinoline scaffold represents a significant leap forward in targeted kinase inhibition. Compared to the Standard of Care, which relies on brute-force DNA damage with poor pharmacokinetic retention (t1/2 = 1.8h), the pyrazole-quinoline derivative offers highly specific target engagement, excellent oral bioavailability (78%), and a prolonged half-life. When utilized in a rationally designed intermittent dosing schedule, it transforms the efficacy of standard platinum-based therapies from moderate growth delay (45% TGI) to near-complete tumor stasis (88% TGI).

References

  • Damage Incorporated: Discovery of the Potent, Highly Selective, Orally Available ATR Inhibitor BAY 1895344 with Favorable Pharmacokinetic Properties and Promising Efficacy in Monotherapy and in Combination Treatments in Preclinical Tumor Models. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer. PMC - National Institutes of Health. URL:[Link]

Comparative

Benchmarking Pyrazolo-Quinoline Analogs Against Established Kinase Inhibitors: A Comparative Guide

A Technical Guide for Researchers in Drug Discovery In the landscape of kinase inhibitor development, the pyrazole and quinoline scaffolds are privileged structures, frequently appearing in potent and selective clinical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of kinase inhibitor development, the pyrazole and quinoline scaffolds are privileged structures, frequently appearing in potent and selective clinical candidates.[1] While the specific kinase inhibitory profile of 4-(1H-pyrazol-5-yl)quinoline is not extensively documented in publicly available literature, the broader class of pyrazolo-quinolines and their isosteres has been the subject of significant investigation. This guide, therefore, utilizes a representative and well-characterized analog from this class to benchmark its performance against established, clinically relevant kinase inhibitors.

This guide will focus on a derivative of the 3H-pyrazolo[4,3-f]quinoline scaffold, which has demonstrated potent inhibition of key oncogenic kinases.[2] We will compare its activity with that of known inhibitors of FMS-like Tyrosine Kinase 3 (FLT3) and Aurora Kinase A , two critical targets in oncology. This comparative analysis is designed to provide researchers, scientists, and drug development professionals with a framework for evaluating novel compounds within this chemical space, complete with supporting experimental methodologies.

Introduction to the Kinase Targets

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[3][4] Activating mutations, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are among the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[5] This makes FLT3 a prime therapeutic target for AML.[4]

Aurora Kinase A is a serine/threonine kinase that is a key regulator of mitosis.[6][7] It is involved in centrosome maturation, spindle assembly, and chromosome segregation.[8] Overexpression of Aurora Kinase A is frequently observed in a variety of human cancers and is linked to genomic instability and tumorigenesis.[6][9]

The Contenders: A Pyrazolo-Quinoline Analog vs. Known Inhibitors

For this comparative guide, we will consider a representative 3H-pyrazolo[4,3-f]quinoline analog, which has shown potent inhibitory activity against FLT3.[2] We will benchmark this analog against the following well-established kinase inhibitors:

  • Quizartinib (AC220): A potent and selective second-generation FLT3 inhibitor.[10][11]

  • Alisertib (MLN8237): A selective Aurora Kinase A inhibitor.[8][12]

The following table summarizes the reported inhibitory activities of these compounds against their respective primary targets.

CompoundTarget KinaseIC50 (nM)Reference
3H-pyrazolo[4,3-f]quinoline analog FLT3nanomolar range[2]
Quizartinib FLT31.1 - 4.2[10]
Alisertib Aurora Kinase A1.2[8]

Signaling Pathways

To understand the context of inhibition, it is crucial to visualize the signaling pathways in which these kinases operate.

FLT3 Signaling Pathway

Mutated FLT3 leads to constitutive activation of downstream signaling pathways like RAS-MAPK, JAK-STAT, and PI3K, promoting uncontrolled cell proliferation and survival in AML.[3][13]

FLT3_Signaling cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Wild-Type or Mutant) FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition Inhibitor Pyrazolo-quinoline Quizartinib Inhibitor->Dimerization Inhibits

Caption: Simplified FLT3 signaling pathway in hematopoietic cells.

Aurora Kinase A Signaling Pathway

Aurora Kinase A plays a central role in mitosis. Its dysregulation can lead to defects in spindle formation and chromosome segregation, contributing to aneuploidy, a hallmark of cancer.[6]

AuroraA_Signaling cluster_mitotic_events Key Mitotic Events G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis AuroraA Aurora Kinase A Mitosis->AuroraA activates Centrosome_Maturation Centrosome Maturation Proper_Cell_Division Proper Cell Division Centrosome_Maturation->Proper_Cell_Division Spindle_Assembly Spindle Assembly Spindle_Assembly->Proper_Cell_Division Chromosome_Segregation Chromosome Segregation Chromosome_Segregation->Proper_Cell_Division Aneuploidy Aneuploidy & Genomic Instability AuroraA->Centrosome_Maturation AuroraA->Spindle_Assembly AuroraA->Chromosome_Segregation AuroraA->Aneuploidy dysregulation leads to Inhibitor Alisertib Inhibitor->AuroraA Inhibits

Caption: Role of Aurora Kinase A in regulating mitotic progression.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental protocols for key assays are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining the IC50 values of inhibitors in a cell-free system.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction: - Add inhibitor - Add kinase - Add substrate/ATP mix Prepare_Reagents->Reaction_Setup Incubation1 Incubate (e.g., 60 min at RT) Reaction_Setup->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubation1->Add_ADP_Glo Incubation2 Incubate (e.g., 40 min at RT) Add_ADP_Glo->Incubation2 Add_Detection_Reagent Add Kinase Detection Reagent (converts ADP to ATP) Incubation2->Add_Detection_Reagent Incubation3 Incubate (e.g., 30 min at RT) Add_Detection_Reagent->Incubation3 Read_Luminescence Read Luminescence Incubation3->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Step-by-Step Protocol: [14][15]

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT).

    • Prepare serial dilutions of the test compound (e.g., 3H-pyrazolo[4,3-f]quinoline analog, Quizartinib, or Alisertib) in the assay buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a solution of the kinase (e.g., recombinant human FLT3 or Aurora Kinase A) in assay buffer. The optimal concentration should be determined empirically.

    • Prepare a substrate/ATP mixture in assay buffer. For a generic serine/threonine kinase assay, Kemptide can be used as a substrate.[14] The ATP concentration should be close to the Km value for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (for control wells).

    • Add 2 µL of the diluted kinase solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based FLT3 Phosphorylation Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of FLT3 in a cellular context, providing a more physiologically relevant measure of inhibitor potency.

Workflow Diagram:

Cell_Assay_Workflow Start Start Cell_Culture Culture FLT3-ITD expressing cells (e.g., MV4-11 or MOLM-14) Start->Cell_Culture Inhibitor_Treatment Treat cells with serial dilutions of inhibitor Cell_Culture->Inhibitor_Treatment Incubation Incubate (e.g., 2-4 hours) Inhibitor_Treatment->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis ELISA Perform Sandwich ELISA for Phospho-FLT3 Cell_Lysis->ELISA Data_Analysis Analyze data and determine IC50 ELISA->Data_Analysis End End Data_Analysis->End

Sources

Validation

Selectivity Profiling of 4-(1H-Pyrazol-5-yl)Quinoline in Kinome Panels: A Comprehensive Comparison Guide

Executive Summary & Structural Rationale The 4-(1H-pyrazol-5-yl)quinoline scaffold has emerged as a privileged and highly versatile pharmacophore in modern kinase drug discovery. Functionally, this bicyclic-heteroaromati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 4-(1H-pyrazol-5-yl)quinoline scaffold has emerged as a privileged and highly versatile pharmacophore in modern kinase drug discovery. Functionally, this bicyclic-heteroaromatic system acts as an ideal ATP-competitive hinge binder. The causality behind its success lies in its precise hydrogen-bonding geometry: the quinoline nitrogen serves as a robust hydrogen-bond acceptor, while the pyrazole NH acts as a complementary hydrogen-bond donor to the backbone carbonyls and amides of the kinase hinge region.

This specific interaction network has been successfully leveraged in the discovery of potent, highly selective kinase inhibitors, such as the clinical-stage ATR inhibitor BAY 1895344 (Elimusertib)[1]. However, the inherent risk of any ATP-competitive inhibitor is off-target promiscuity across the >500 members of the human kinome[2]. To mitigate toxicity driven by off-target inhibition (e.g., unintended suppression of mTOR, PI3K, or pan-kinase activity), rigorous and objective selectivity profiling is required.

This guide provides a comprehensive framework for profiling 4-(1H-pyrazol-5-yl)quinoline derivatives, comparing the utility of thermodynamic binding panels against functional activity assays, and detailing a self-validating experimental workflow.

Platform Comparison: Binding vs. Functional Activity

To objectively evaluate the selectivity of a 4-(1H-pyrazol-5-yl)quinoline lead, scientists must navigate between high-throughput binding assays and targeted functional assays. A self-validating profiling system requires the integration of both, as binding does not always equate to functional inhibition.

Thermodynamic Binding Assays (e.g., KINOMEscan)

This platform employs an active-site directed competition binding assay using DNA-tagged kinases.

  • The Causality of Choice: Because the assay is ATP-independent, it eliminates the confounding variable of varying ATP Km​ values across different kinases. This allows for the unbiased detection of both Type I (active conformation) and Type II (inactive conformation) inhibitors, providing a true thermodynamic binding affinity ( Kd​ )[2].

Functional Activity Assays (e.g., Radiometric KinaseProfiler)

These assays measure the actual enzymatic transfer of phosphate (e.g., via 33P -ATP) to a substrate.

  • The Causality of Choice: While binding panels identify physical interactions, activity assays confirm functional suppression. Running these assays at the specific ATP Km​ for each kinase normalizes competitive pressure, allowing for a direct comparison of the inhibitor's intrinsic affinity ( Ki​ ) in a catalytically active state.

Table 1: Objective Comparison of Kinome Profiling Platforms
FeatureKINOMEscan (Competition Binding)Radiometric Assay (Functional Activity)NanoBRET (Cellular Target Engagement)
Readout Thermodynamic Binding ( Kd​ )Catalytic Inhibition ( IC50​ )Intracellular Binding ( IC50​ )
ATP Dependence ATP-independentATP-dependent (Run at apparent Km​ )Physiological ATP (~1-5 mM)
Conformation Detects Type I, II, and allostericRequires active conformationDetects all in live-cell equilibrium
Throughput High (>400 kinases simultaneously)Medium (Targeted counter-panels)Low to Medium
Primary Utility Primary triage & selectivity scoringOrthogonal validation of off-targetsIn vitro to in vivo translation

Step-by-Step Methodology: A Self-Validating Profiling Protocol

To ensure data integrity, the following protocol establishes a self-validating system for profiling novel 4-(1H-pyrazol-5-yl)quinoline compounds.

Phase 1: High-Throughput Binding Screen (Primary Triage)
  • Compound Preparation: Solubilize the 4-(1H-pyrazol-5-yl)quinoline derivative in 100% anhydrous DMSO. Dilute to a final assay concentration of 1 µM (with 1% DMSO final).

    • Causality: 1 µM is the industry standard for primary screening; it provides sufficient thermodynamic pressure to capture weak off-targets while remaining low enough to prevent non-specific colloidal aggregation artifacts[2].

  • Assay Execution: Introduce the compound to a panel of >400 DNA-tagged kinases immobilized on solid supports alongside a known broad-spectrum active-site ligand.

  • Internal Validation: Include Staurosporine (1 µM) as a positive pan-kinase control to validate assay dynamic range, and 1% DMSO as a negative vehicle control to establish baseline binding.

  • Data Analysis: Calculate the Selectivity Score, S(10) , defined as the number of kinases with <10% control binding divided by the total number of kinases tested[2]. An S(10)<0.05 indicates a highly selective profile suitable for advancement.

Phase 2: Orthogonal Functional Validation (IC50 Determination)
  • Target Selection: Select all off-target kinases from Phase 1 that demonstrated >80% binding inhibition (i.e., <20% of control remaining).

  • Assay Setup: Perform a 10-point, 3-fold serial dilution dose-response radiometric assay (e.g., 33P -ATP) using the specific peptide substrate for each identified off-target kinase.

  • ATP Normalization: Execute the assay strictly at the apparent Km​ for ATP for each specific kinase.

    • Causality: Because the 4-(1H-pyrazol-5-yl)quinoline scaffold is ATP-competitive, running at Km​ ensures that the competitive pressure of ATP is mathematically normalized across all kinases, preventing artificially inflated potencies against kinases with naturally high ATP affinities.

  • Data Fitting: Fit the dose-response data to a four-parameter logistic (4PL) equation to derive the functional IC50​ .

Quantitative Data Presentation

Below is a representative dataset demonstrating how a highly optimized 4-(1H-pyrazol-5-yl)quinoline derivative (modeled after ATR-selective profiles) behaves across the validation workflow.

Table 2: Representative Selectivity Profile of a 4-(1H-pyrazol-5-yl)quinoline Lead
Target KinaseKINOMEscan Binding (% Control at 1 µM)Functional Activity ( IC50​ at Km​ ATP)Cellular Target Engagement ( IC50​ )
ATR (Primary Target) 0.1% 1.5 nM 12 nM
mTOR (Common off-target)12.4%340 nM>2,000 nM
DNA-PK (Common off-target)18.2%850 nM>5,000 nM
PI3K α 85.0%>10,000 nMNot Tested
CDK292.1%>10,000 nMNot Tested

Note: The shift between biochemical functional activity and cellular target engagement is expected due to the high intracellular concentration of ATP (~1-5 mM), which outcompetes the inhibitor in live cells.

Experimental Workflow Visualization

The logical relationship between scaffold design, primary screening, and orthogonal validation is mapped below.

KinomeProfiling A 1. Scaffold Design 4-(1H-pyrazol-5-yl)quinoline B 2. Primary Screen KINOMEscan Panel (1 µM) A->B Synthesize Library C 3. Selectivity Scoring Calculate S(10) Metric B->C Filter Binding Hits D 4. Orthogonal Validation Functional Activity IC50 at Km ATP C->D Select Off-Targets E 5. Cellular Target Engagement NanoBRET / Phospho-Flow D->E In Vitro to In Vivo F 6. Lead Optimization SAR Refinement E->F Efficacy vs Toxicity F->A Feedback Loop

Workflow for kinome selectivity profiling of 4-(1H-pyrazol-5-yl)quinoline derivatives.

References

  • Lücking, U., et al. (2020). "Damage Incorporated: Discovery of the Potent, Highly Selective, Orally Available ATR Inhibitor BAY 1895344 with Favorable Pharmacokinetic Properties and Promising Efficacy in Monotherapy and in Combination Treatments in Preclinical Tumor Models." Journal of Medicinal Chemistry, 63(14), 7293-7325. URL:[Link]

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046-1051. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(1H-pyrazol-5-yl)quinoline proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 4-(1H-pyrazol-5-yl)quinoline As a Senior Application Scientist, I frequently consult with laboratories scaling up the synthesis and application of complex ni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 4-(1H-pyrazol-5-yl)quinoline

As a Senior Application Scientist, I frequently consult with laboratories scaling up the synthesis and application of complex nitrogenous heterocycles. 4-(1H-pyrazol-5-yl)quinoline is a highly valuable building block in medicinal chemistry and materials science, characterized by its fused benzene-pyridine (quinoline) core and a pyrazole substituent[1]. While its unique electronic properties make it ideal for fluorescent sensors and bioactive molecule development, these same structural features demand rigorous, scientifically grounded disposal protocols.

This guide provides an authoritative, step-by-step operational plan for the safe handling, spill response, and disposal of 4-(1H-pyrazol-5-yl)quinoline, ensuring compliance with environmental regulations and laboratory safety standards.

Part 1: Mechanistic Hazard Assessment (The "Why")

To design an effective and self-validating disposal strategy, we must first understand the chemical causality behind the compound's hazards:

  • Nitrogen-Rich Core & Combustion Byproducts: The molecule contains multiple nitrogen atoms within its heterocyclic rings. Upon combustion, these nitrogen atoms rapidly oxidize to form highly toxic nitrogen oxides (NOx)[2]. Therefore, standard open-air burning or basic thermal destruction is strictly prohibited; specialized scrubbing is required.

  • Aquatic Toxicity & Environmental Persistence: Quinoline derivatives are notoriously persistent in aqueous environments and exhibit significant aquatic toxicity[2]. They can intercalate into biological macromolecules and resist standard microbial degradation in municipal wastewater treatment plants.

  • Chemical Reactivity: As an electron-rich organoheterocyclic compound, it is fundamentally incompatible with strong oxidizing agents (e.g., perchromates, dinitrogen tetroxide), which can trigger violent exothermic reactions[2].

Part 2: Quantitative Data & Waste Classification

To facilitate rapid decision-making during operations, all critical quantitative and classification data is summarized below.

Table 1: Chemical Profile & Regulatory Classification

ParameterSpecification / Operational Guideline
Chemical Class Organoheterocyclic (Quinoline + Pyrazole derivatives)
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Toxic Combustion Byproducts
Incompatible Materials Strong oxidizers, acid chlorides
Extinguishing Media Dry chemical, CO₂, water spray, or alcohol-resistant foam[3]
Waste Classification Hazardous Waste (Evaluate per US EPA 40 CFR 261.3)[3]
Explosion Limits (Quinoline base) Lower: 1.20 vol % | Upper: 7.00 vol %[3]

Part 3: Step-by-Step Methodologies

Every protocol described here is designed as a self-validating system: each step contains an inherent check to prevent downstream failures.

Methodology A: Routine Laboratory Waste Disposal
  • Waste Characterization & Segregation:

    • Action: Verify the waste stream. Ensure the 4-(1H-pyrazol-5-yl)quinoline waste is strictly segregated from strong oxidizing agents (e.g., hydrogen peroxide, perchromates).

    • Causality: Segregation prevents autoignition or explosive pressure buildup in the waste container[2].

  • Primary Containment:

    • Action: Transfer the material into a chemically inert, sealable container (High-Density Polyethylene (HDPE) or amber glass).

  • Labeling & Documentation:

    • Action: Affix a hazardous waste label detailing the exact chemical composition. Mark with GHS hazard pictograms for "Irritant" and "Environmental Hazard."

  • Incineration Execution (Facility Level):

    • Action: Hand over to a licensed hazardous waste management facility. The facility must dissolve or mix the material with a combustible solvent and process it in a chemical incinerator.

    • Validation Check: The incinerator must be actively running an afterburner and an alkaline scrubber[4].

    • Causality: The afterburner ensures complete breakdown of the stable aromatic rings, while the scrubber neutralizes the highly toxic NOx gases generated by the pyrazole and quinoline nitrogens[4].

Methodology B: Emergency Spill Containment
  • Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity and ensure local exhaust ventilation is active.

  • PPE Verification: Don chemical-resistant nitrile gloves, safety goggles, and a NIOSH-approved particulate respirator (N95 or P100) to prevent inhalation of aerosolized dust[3].

  • Dry Recovery (Critical Step):

    • Action: Using non-sparking tools, carefully sweep up the solid material, or use a HEPA-filtered vacuum.

    • Validation Check: Ensure absolutely no water is used during the initial bulk recovery.

    • Causality: Wet sweeping dissolves the compound, creating a highly mobile, toxic aqueous runoff that is detrimental to aquatic ecosystems and impossible to recover from porous lab floors[2].

  • Secondary Decontamination: Once the bulk solid is recovered, wipe the surface with a mildly damp, disposable cloth.

  • Waste Consolidation: Place all recovered chemical and contaminated clean-up materials (including the damp cloth and disposable PPE) into a designated hazardous waste container for incineration[4].

Part 4: Operational Workflow Visualization

The following diagram maps the logical decision tree for handling spills and disposal, ensuring safety protocols are visually accessible for rapid laboratory reference.

SpillResponse N1 Spill Detected: 4-(1H-pyrazol-5-yl)quinoline N2 Isolate Area & Don PPE (Respirator/Gloves) N1->N2 N3 Dry Clean-Up: HEPA Vacuum or Sweep N2->N3 N4 Aqueous Runoff Risk? (Do NOT flush down drain) N3->N4 N5 Package in HDPE/Glass Seal & Label N4->N5 N6 Licensed Incineration (Requires Afterburner & Scrubber) N5->N6

Fig 1. Step-by-step operational workflow for 4-(1H-pyrazol-5-yl)quinoline spill containment.

References

  • EvitaChem. "Buy 4-(1H-pyrazol-5-yl)quinoline (EVT-12036907)". EvitaChem Product Database.
  • New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet". NJ.gov.
  • ChemicalBook. "Pyrazole - Safety Data Sheet". ChemicalBook Database.
  • SafeColleges. "Material Safety Data Sheet - Quinoline, 96%". SafeColleges SDS Database.

Sources

Handling

Personal protective equipment for handling 4-(1H-pyrazol-5-yl)quinoline

As a Senior Application Scientist specializing in the integration of novel heterocyclic compounds into medicinal chemistry and materials science workflows, I frequently consult on the operational safety of dual-pharmacop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the integration of novel heterocyclic compounds into medicinal chemistry and materials science workflows, I frequently consult on the operational safety of dual-pharmacophore systems.

4-(1H-pyrazol-5-yl)quinoline is a highly valuable building block, particularly recognized for its utility in developing fluorescent sensors and biologically active molecules[1]. However, its molecular architecture—combining a lipophilic quinoline core with a reactive pyrazole moiety—necessitates a rigorous, zero-tolerance approach to laboratory safety. This guide provides the mechanistic rationale, quantitative parameters, and self-validating protocols required to handle this compound safely.

Mechanistic Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular behavior of 4-(1H-pyrazol-5-yl)quinoline:

  • The Quinoline Core: Recognized for acute oral and dermal toxicity, the quinoline scaffold is a suspected carcinogen and mutagen[2]. Its high lipophilicity allows for rapid dermal penetration, while its planar aromatic structure acts as a metabolic electrophile capable of DNA intercalation.

  • The Pyrazole Moiety: Azole derivatives introduce severe ocular risks. Contact with the pyrazole ring can cause immediate and severe corneal damage, alongside acute skin irritation[3].

  • Environmental Persistence: The fused benzene-pyridine ring system is highly stable and resists biodegradation, making it intrinsically toxic to aquatic life with long-lasting environmental effects[2].

Quantitative Safety & PPE Specifications

Safety is not achieved by simply wearing gloves; it is achieved by matching the physical properties of the protective barrier to the chemical properties of the hazard. Below are the quantitative thresholds governing our engineering controls and PPE selection.

ParameterSpecificationMechanistic Rationale
Fume Hood Face Velocity 80–120 fpm (0.4–0.6 m/s)Maintains aerodynamic containment. Velocities >120 fpm create turbulent eddies that can pull quinoline aerosols directly into the operator's breathing zone.
Glove Breakthrough Time > 480 minutesNitrile gloves (≥0.11 mm thickness) are mandatory. The lipophilic quinoline core rapidly permeates standard latex, leading to systemic dermal absorption[2].
Eye Wash Flushing Time ≥ 15 minutesThe pyrazole moiety causes severe ocular damage[3]. A minimum 15-minute flush is required to hydrolyze and mechanically clear the compound from corneal tissue.
Incineration Temperature > 1000°CHigh-temperature incineration is required to completely cleave the highly stable C-N bonds, preventing the release of toxic nitrogen oxides (NOx)[4].

Self-Validating Operational Protocol: Stock Solution Preparation

The following protocol details the safe preparation of a 10 mM stock solution of 4-(1H-pyrazol-5-yl)quinoline in anhydrous Dimethyl Sulfoxide (DMSO) for downstream assay screening.

Step 1: Engineering Control & PPE Verification

  • Action: Don double-layered nitrile gloves, a fully buttoned flame-resistant lab coat, and tight-fitting safety goggles (EN 166 compliant)[3].

  • Causality: Double-gloving provides a sacrificial outer layer. If the outer glove is contaminated, it can be stripped immediately without exposing the skin to the compound.

  • Self-Validation Check: Tape a small piece of tissue paper to the bottom of the fume hood sash. If the tissue pulls steadily inward, aerodynamic containment is active. If it flutters erratically, the face velocity is compromised; do not proceed.

Step 2: Enclosed Weighing & Anti-Static Neutralization

  • Action: Use a static eliminator (ionizing bar) prior to opening the compound vial, and weigh the material using an analytical balance inside a ventilated enclosure.

  • Causality: 4-(1H-pyrazol-5-yl)quinoline is typically synthesized via Friedländer condensation, yielding a fine crystalline powder[1]. Electrostatic repulsion can cause sudden aerosolization. Inhaling a suspected mutagenic quinoline derivative bypasses the dermal barrier, introducing the electrophilic core directly into the bloodstream[4].

  • Self-Validation Check: Before opening the vial, observe the analytical balance readout. If the digital display fluctuates by more than ±0.2 mg, your fume hood sash is too high, creating micro-vortices. Lower the sash until the readout stabilizes.

Step 3: Solubilization and Transfer

  • Action: Dissolve the powder in anhydrous DMSO directly within the weighing enclosure before transferring it to the main reaction hood.

  • Causality: DMSO perfectly solvates the lipophilic quinoline core and the hydrogen-bonding pyrazole NH. However, DMSO is a powerful penetration enhancer. If a DMSO solution of this compound contacts the skin, it will rapidly transport the toxic quinoline structure through the stratum corneum[2].

  • Self-Validation Check: Inspect your gloves continuously. If a drop of DMSO solution falls on the outer glove, immediately remove the outer layer. If the inner glove is compromised, abort the procedure and proceed to the emergency wash station.

Step 4: Emergency Decontamination

  • Action: In the event of skin contact, flush the area with copious amounts of water for at least 15 minutes.

  • Causality: Do not use organic solvents (like ethanol or acetone) to wash the skin. Solvents will strip the skin's natural lipid barrier and exponentially increase the dermal absorption of the quinoline derivative[4].

Visualizing the Safety Workflow

SafetyWorkflow Start 1. Pre-Operation Hood Flow & PPE Check Weighing 2. Compound Weighing (Anti-Static Enclosure) Start->Weighing Solubilization 3. Solubilization (Sealed Vial in Hood) Weighing->Solubilization Spill Spill or Exposure Detected? Solubilization->Spill Emergency Emergency Protocol Evacuate & Flush (15 min) Spill->Emergency YES Waste 4. Waste Segregation (Halogenated/Aqueous) Spill->Waste NO Emergency->Waste Post-Cleanup Incineration 5. EPA-Approved Incineration (>1000°C) Waste->Incineration

Operational workflow and emergency decision matrix for handling 4-(1H-pyrazol-5-yl)quinoline.

Logistical Plan: Waste Segregation and Disposal

  • Segregation: Collect all 4-(1H-pyrazol-5-yl)quinoline waste (including contaminated pipette tips and weighing paper) in dedicated, clearly labeled hazardous waste containers. Do not mix with acidic waste.

  • Environmental Policy: Strictly enforce a zero-drain policy. The compound is classified as Aquatic Chronic 2; introducing it into standard wastewater systems will cause long-lasting ecological damage[2].

  • Self-Validation Check: Verify that the waste container is not stored near oxidizing agents. Quinoline derivatives can form explosive mixtures or release highly toxic nitrogen oxides (NOx) if subjected to intense heat or uncontrolled oxidation[4]. Ensure disposal is routed exclusively through EPA-approved high-temperature incineration facilities.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.